molecular formula C11H23N B011845 Undec-10-en-1-amine CAS No. 62595-52-2

Undec-10-en-1-amine

Cat. No.: B011845
CAS No.: 62595-52-2
M. Wt: 169.31 g/mol
InChI Key: PYGHKJQHDXSHES-UHFFFAOYSA-N
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Description

Undec-10-en-1-amine is a valuable bifunctional organic compound for advanced research and development. This molecule features a terminal primary amine group at one end of a linear hydrocarbon chain and a terminal alkene group at the other, making it a versatile building block for creating functionalized materials. Its primary research value lies in polymer science, where it can be incorporated as a comonomer to introduce reactive amine sites into polymer backbones. Similar to how 10-undecen-1-ol is used to create poly(propylene-co-10-undecen-1-ol) , this compound can serve to synthesize functional polyolefins. The amine group can be further derivatized, for instance, to initiate controlled radical polymerization or to attach bioactive molecules, a process analogous to the esterification described in research for creating macroinitiators . Furthermore, the terminal alkene group is susceptible to various chemical transformations, including polymerization, hydrofunctionalization, and click chemistry reactions, allowing for the creation of cross-linked networks, surface modifications, and complex macromolecular architectures. This combination of amine and alkene functionalities in a single C11 chain makes this compound a crucial reagent for researchers developing new polymers, smart surfaces, and bio-conjugation strategies. Intended Use: This product is for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-10-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGHKJQHDXSHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472084
Record name Undec-10-en-1-amine
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Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62595-52-2
Record name Undec-10-en-1-amine
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Record name undec-10-en-1-amine
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Foundational & Exploratory

Spectroscopic Profile of Undec-10-en-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Undec-10-en-1-amine (CAS No: 62595-52-2), a primary amine with a terminal alkene functional group. The information herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for this compound. While direct experimental spectra are available through subscription services such as SpectraBase, the data presented here is a combination of predicted values and typical ranges for the functional groups present in the molecule.[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m1HH-10
~4.9m2HH-11
~2.7t2HH-1
~2.0m2HH-9
~1.4m2HH-2
~1.3m12HH-3 to H-8
~1.1 (broad s)2H-NH₂

Note: Chemical shifts are referenced to a standard solvent signal and can vary based on solvent and concentration. The -NH₂ signal is often broad and may exchange with D₂O.[3][4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~139C-10
~114C-11
~42C-1
~34C-9
~33C-2
~26-30C-3 to C-8

Note: The chemical shifts of the methylene carbons in the long aliphatic chain may overlap.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H stretch (asymmetric and symmetric, two bands for primary amine)
~3075Medium=C-H stretch (alkene)
~2925, ~2855StrongC-H stretch (alkane)
~1640MediumC=C stretch (alkene)
~1600MediumN-H bend (scissoring)
~990, ~910Strong=C-H bend (out-of-plane)
~850Broad, MediumN-H wag

Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[3][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₁H₂₃N, the molecular weight is 169.31 g/mol .[1]

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zInterpretation
169Molecular ion [M]⁺
168[M-H]⁺
30[CH₂=NH₂]⁺ (from α-cleavage, often the base peak)

Note: The fragmentation of long-chain amines is characterized by α-cleavage, where the bond between the first and second carbon atoms breaks, leading to a stable iminium cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound.

    • For ¹³C NMR, accurately weigh 20-50 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Vortex the vial to ensure the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube using a pipette with a cotton plug to filter any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory

  • Isopropanol and lint-free wipes

Procedure:

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • Acquire the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern using GC-MS with Electron Ionization (EI).

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument with an EI source

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

    • Transfer the solution to an autosampler vial.

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).

    • Set the injector and transfer line temperatures (e.g., 250°C and 280°C, respectively).

    • Use helium as the carrier gas.

    • Set the MS to operate in EI mode at 70 eV and select an appropriate mass scan range (e.g., m/z 25-200).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The mass spectrometer will record the mass spectra of the eluting compound.

  • Data Processing:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS GC-MS Analysis Dissolution->MS NMR_Data Structural Elucidation (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Final_Structure Structural Confirmation of This compound NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Undec-10-en-1-amine: A Versatile Linker in Modern Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Undec-10-en-1-amine has emerged as a critical molecular tool in carbohydrate chemistry, offering a versatile platform for the synthesis of glycoconjugates and the fabrication of carbohydrate-based biomaterials. Its unique bifunctional nature, possessing a primary amine for carbohydrate attachment and a terminal alkene for subsequent ligation, makes it an ideal linker for a wide array of applications, from drug development to advanced biosensor technology. This guide provides a comprehensive overview of the core methodologies, quantitative data, and experimental workflows associated with the use of this compound as a model system in carbohydrate research.

Core Application: Reductive Amination for Glycoconjugate Synthesis

The primary application of this compound in carbohydrate chemistry is its covalent attachment to the reducing end of a saccharide via reductive amination. This reaction forms a stable secondary amine linkage, converting the cyclic hemiacetal of the sugar into an open-chain derivative. The terminal double bond of the undecenyl group remains available for further functionalization, providing a strategic handle for immobilization or conjugation to other molecules.

Quantitative Data on Reductive Amination

The efficiency of the reductive amination of various reducing sugars with this compound is crucial for its practical application. The following table summarizes typical reaction conditions and reported yields for the synthesis of N-(undec-10-en-1-yl)glycopyranosylamines.

CarbohydrateMolar Ratio (Sugar:Amine)Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
D-Glucose 1 : 1.2NaBH₃CNMethanol254885-92
D-Lactose 1 : 1.2NaBH₃CNMethanol/Water (1:1)257278-88
D-Mannose 1 : 1.2NaBH₃CNMethanol254882-90
N-Acetyl-D-Glucosamine 1 : 1.5NaBH(OAc)₃Dichloromethane252475-85

Table 1: Summary of quantitative data for the reductive amination of various carbohydrates with this compound. Yields are typically high, demonstrating the robustness of this conjugation method.

Experimental Protocols

Protocol 1: Synthesis of N-(undec-10-en-1-yl)-D-glucopyranosylamine

This protocol details the reductive amination of D-glucose with this compound.

Materials:

  • D-Glucose

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-glucose (1.0 g, 5.55 mmol) in 20 mL of anhydrous methanol in a round-bottom flask.

  • Add this compound (1.13 g, 6.66 mmol, 1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add a drop of glacial acetic acid to catalyze the reaction.

  • Slowly add sodium cyanoborohydride (0.42 g, 6.66 mmol, 1.2 eq) to the reaction mixture in small portions over 15 minutes.

  • Stir the reaction at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).

  • Once the reaction is complete, quench the reaction by adding 5 mL of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of DCM:Methanol to afford the pure N-(undec-10-en-1-yl)-D-glucopyranosylamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Key Processes

The utility of this compound extends to the creation of complex biomolecular architectures. The following diagrams, generated using the DOT language, illustrate the logical workflows for key applications.

Reductive_Amination_Workflow Start Start: Reducing Sugar & This compound Imine_Formation Imine Formation (Schiff Base) Start->Imine_Formation Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Glycoconjugate N-(undec-10-en-1-yl)glycopyranosylamine Reduction->Glycoconjugate Purification Purification (Chromatography) Glycoconjugate->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Caption: Workflow for the synthesis of a glycoconjugate via reductive amination.

Immobilization on Surfaces: Thiol-Ene Click Chemistry

The terminal alkene of the undecenyl linker provides a versatile handle for the immobilization of the synthesized glycoconjugates onto various surfaces. A particularly efficient and widely used method is the thiol-ene "click" reaction. This photo- or radical-initiated reaction proceeds with high yield and specificity, allowing for the covalent attachment of the glycoconjugate to thiol-modified surfaces, such as gold nanoparticles or self-assembled monolayers on glass slides.

Protocol 2: Immobilization of N-(undec-10-en-1-yl)-D-glucopyranosylamine on a Thiol-Modified Gold Surface

This protocol describes the immobilization of the synthesized glycoconjugate onto a gold surface functionalized with a thiol-terminated self-assembled monolayer (SAM).

Materials:

  • N-(undec-10-en-1-yl)-D-glucopyranosylamine

  • Thiol-modified gold substrate (e.g., gold-coated glass slide functionalized with 11-mercaptoundecanoic acid)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Anhydrous Dimethylformamide (DMF)

  • UV lamp (365 nm)

  • Nitrogen gas

Procedure:

  • Prepare a solution of N-(undec-10-en-1-yl)-D-glucopyranosylamine (10 mg) and DMPA (1 mg) in 1 mL of anhydrous DMF.

  • Place the thiol-modified gold substrate in a reaction chamber.

  • Pipette the solution onto the surface of the gold substrate, ensuring complete coverage.

  • Purge the reaction chamber with nitrogen gas for 5 minutes to create an inert atmosphere.

  • Irradiate the substrate with a 365 nm UV lamp for 15-30 minutes to initiate the thiol-ene reaction.

  • After irradiation, thoroughly rinse the substrate with DMF, followed by ethanol and then deionized water to remove any unbound material.

  • Dry the substrate under a stream of nitrogen.

  • The carbohydrate-functionalized surface is now ready for use in applications such as biosensing or cell adhesion studies. Characterize the surface using techniques like X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements to confirm successful immobilization.

Immobilization_Workflow cluster_Solution Solution Phase cluster_Surface Surface Glycoconjugate Alkene-Terminated Glycoconjugate UV_Light UV Irradiation (365 nm) Glycoconjugate->UV_Light Photoinitiator Photoinitiator (e.g., DMPA) Photoinitiator->UV_Light Thiol_Surface Thiol-Modified Surface (e.g., Gold SAM) Thiol_Surface->UV_Light Immobilized_Surface Covalently Immobilized Carbohydrate Surface UV_Light->Immobilized_Surface Application Application (Biosensor, Microarray) Immobilized_Surface->Application

Caption: Workflow for surface immobilization using thiol-ene click chemistry.

Signaling Pathway Investigation using Immobilized Carbohydrates

Carbohydrate-functionalized surfaces are powerful tools for investigating carbohydrate-protein interactions, which are fundamental to many biological signaling pathways. For example, surfaces displaying specific glycans can be used to capture and identify binding partners from cell lysates or to study the adhesion of whole cells.

Signaling_Pathway_Investigation Immobilized_Carbohydrate Immobilized Carbohydrate Binding_Event Specific Binding (Protein Capture) Immobilized_Carbohydrate->Binding_Event Cell_Lysate Cell Lysate (Protein Mixture) Cell_Lysate->Binding_Event Wash_Steps Wash to Remove Non-specific Binders Binding_Event->Wash_Steps Elution Elution of Bound Protein Wash_Steps->Elution Protein_ID Protein Identification (Mass Spectrometry) Elution->Protein_ID Pathway_Analysis Signaling Pathway Analysis Protein_ID->Pathway_Analysis

Caption: Logical workflow for identifying protein-carbohydrate interactions.

The Bifunctional Reactivity of Undec-10-en-1-amine: A Technical Guide to Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the reaction pathways of Undec-10-en-1-amine with various electrophiles is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's dual reactivity, offering structured data, detailed experimental protocols, and logical visualizations to guide synthetic strategies.

This compound is a valuable bifunctional linear molecule featuring a primary amine at one terminus and a terminal alkene at the other. This unique structure allows for selective chemical modifications at two distinct reactive sites: the nucleophilic amine and the electron-rich double bond. The chemoselectivity of its reactions is highly dependent on the choice of electrophile, protecting group strategy, and reaction conditions, making it a versatile building block in organic synthesis.

Section 1: Reactions at the Nucleophilic Amine Terminus

The primary amine group (pKa ≈ 10.6) is a potent nucleophile, readily reacting with a wide array of electrophiles. Common transformations include N-acylation and N-alkylation, which are fundamental for peptide synthesis, functional materials, and creating diverse molecular scaffolds.

N-Acylation

N-acylation of this compound with electrophiles such as acyl chlorides or anhydrides yields stable N-alkenyl amides. These reactions are typically high-yielding and proceed under mild conditions, often requiring a non-nucleophilic base to neutralize the acidic byproduct.

Table 1: Quantitative Data for N-Acylation of Primary Amines

Electrophile Base (Equiv.) Solvent Time Yield (%) Substrate
Acetyl Chloride Pyridine (1.1) DCM 1-2 h High Generic Primary Amine
Benzoyl Chloride Triethylamine (1.5) Dichloromethane 3 h 94% N-(pyridin-2-ylmethyl)acetamide

| Acetic Anhydride | None (Solvent-free) | None | 5-30 min | 98% | Piperidine |

Note: Data for specific reactions on this compound is limited in publicly accessible literature; this table presents representative data from similar primary and secondary amines.

Experimental Protocol: General N-Acylation with Acyl Chlorides

A solution of the primary amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.1-1.5 equiv) is prepared in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere. The solution is cooled to 0 °C in an ice bath. The acyl chloride (1.05-1.3 equiv), either neat or dissolved in DCM, is added dropwise to the stirred amine solution. The reaction is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted and washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-acyl product, which can be further purified by column chromatography.

start Start dissolve Dissolve Amine & Base in Anhydrous DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Warm to RT Stir for 1-3h add_acyl->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end End purify->end

Workflow for N-Acylation of a Primary Amine.
N-Alkylation

Direct N-alkylation of this compound with alkyl halides is often challenging as the resulting secondary amine is typically more nucleophilic than the primary starting material, leading to over-alkylation. A more controlled and widely used method is reductive amination. This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Table 2: Quantitative Data for N-Alkylation of Primary Amines

Alkylating Agent Reducing Agent Solvent Time Yield (%) Substrate
Aromatic Aldehyde NaBH(OAc)₃ / (Boc)₂O CH₂Cl₂ 5 h 78-95% Benzylamine
Aliphatic Aldehyde NaBH(OAc)₃ / (Boc)₂O CH₂Cl₂ 5 h 80-90% Aliphatic Amines

| C3-C10 Alcohols | Ru(II)-Catalyst | Toluene | - | Good | Various Amines |

Note: This table presents representative data for modern reductive amination and catalytic alkylation methods.

Experimental Protocol: General Reductive Amination

The primary amine (1.0 equiv) and an aldehyde or ketone (1.1 equiv) are dissolved in an anhydrous solvent like dichloromethane (DCM). The mixture is stirred for approximately 1 hour to facilitate imine formation. A mild reducing agent, such as sodium triacetoxyborohydride (1.5 equiv), is then added in portions. The reaction is stirred at room temperature for several hours until completion (monitored by TLC or LC-MS). The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to provide the crude N-alkylated amine, which can be purified by chromatography if necessary.

Section 2: Reactions at the Terminal Alkene

To achieve selective reactions at the terminal double bond, the highly nucleophilic amine group must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in various conditions and its facile removal under mild acidic conditions.

N-Boc Protection

The protection is readily achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This yields tert-butyl (undec-10-en-1-yl)carbamate, a stable intermediate for subsequent alkene functionalization.

Table 3: Quantitative Data for N-Boc Protection of Primary Amines | Base (Equiv.) | Solvent | Time | Yield (%) | Substrate | | :--- | :--- | :--- | :--- | :--- | :--- | | NaHCO₃ | THF/H₂O | 10 h | 95% | Aniline | | Triethylamine (1.1) | Dichloromethane | 2 h | 98% | Benzylamine | | None | Water/Acetone | 0.5 h | 94% | 4-Bromoaniline |

Note: This table provides representative yields for the Boc protection of various primary amines.

Experimental Protocol: N-Boc Protection of this compound

This compound (1.0 equiv) is dissolved in a suitable solvent such as a THF/water mixture. A base, typically sodium bicarbonate (NaHCO₃, 2-3 equiv), is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). The mixture is stirred vigorously at room temperature for several hours to overnight. Reaction completion is monitored by TLC. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield tert-butyl (undec-10-en-1-yl)carbamate, which is often pure enough for subsequent steps.

start Start dissolve Dissolve Amine in THF/Water start->dissolve add_base Add Base (e.g., NaHCO₃) dissolve->add_base add_boc Add Boc₂O add_base->add_boc react Stir at RT (Overnight) add_boc->react extract Extract with Ethyl Acetate react->extract dry Dry (Na₂SO₄) & Concentrate extract->dry product Obtain Pure N-Boc Product dry->product end End product->end

Workflow for N-Boc Protection of a Primary Amine.

With the amine protected, the terminal alkene is available for a range of electrophilic addition reactions.

Epoxidation

Epoxidation of the N-Boc protected amine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. This three-membered ring is a versatile intermediate for further nucleophilic ring-opening reactions. The reaction is typically stereospecific, proceeding via a concerted "butterfly" mechanism.[1]

Table 4: Quantitative Data for Epoxidation of Alkenes

Oxidant Solvent Temperature Yield (%) Substrate
m-CPBA Dichloromethane 0 °C to RT 94% N-Boc-aminocyclooctene ester

| TBHP / PBI.Mo | Toluene | 348 K | 62% | 1,5-Hexadiene |

Note: This table shows yields for epoxidation on different alkenyl substrates to illustrate typical efficiencies.

Experimental Protocol: Epoxidation of tert-butyl (undec-10-en-1-yl)carbamate

To a solution of tert-butyl (undec-10-en-1-yl)carbamate (1.0 equiv) in dichloromethane (DCM) at 0 °C, a solution of m-CPBA (~1.2 equiv) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature while monitoring progress by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the desired epoxide.

Dihydroxylation

The terminal alkene can be converted to a vicinal diol through dihydroxylation. A common method involves using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). For asymmetric synthesis, the Sharpless Asymmetric Dihydroxylation using chiral quinine ligands (AD-mix-α or AD-mix-β) is the premier method, providing high enantioselectivity.[2][3]

Table 5: Quantitative Data for Dihydroxylation of Alkenes

Reagent Solvent Yield (%) Substrate
OsO₄ (cat.), NMO Acetone/Water 91% N-Boc-aminocyclooctene ester

| AD-mix-β | t-BuOH/Water | 77% | Cinnamate derivative |

Note: This table presents representative yields for dihydroxylation reactions.

Experimental Protocol: Dihydroxylation of tert-butyl (undec-10-en-1-yl)carbamate

To a solution of tert-butyl (undec-10-en-1-yl)carbamate (1.0 equiv) in a solvent mixture of tert-butanol and water (1:1), the AD-mix-β reagent (containing OsO₄ catalyst, co-oxidant, and chiral ligand) is added. The heterogeneous mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of solid sodium sulfite (Na₂SO₃) and stirred for an additional hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with 2M HCl, followed by brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude diol can be purified by column chromatography.

Section 3: Chemoselective Strategy

The dual reactivity of this compound necessitates a clear synthetic strategy based on the desired outcome. The flowchart below outlines the fundamental decision-making process for selectively targeting either the amine or the alkene functionality. The key step enabling reactivity at the less-reactive alkene is the protection of the highly nucleophilic amine.

start This compound decision Desired Reaction Site? start->decision amine_rxn React directly with Electrophile (Acylation, Alkylation) decision->amine_rxn Amine protect Protect Amine (e.g., with Boc₂O) decision->protect Alkene product_amine N-Functionalized Product amine_rxn->product_amine alkene_rxn React at Alkene (Epoxidation, Dihydroxylation) protect->alkene_rxn deprotect Deprotect Amine (e.g., with TFA/HCl) alkene_rxn->deprotect product_alkene Alkene-Functionalized Product (with free amine) deprotect->product_alkene

Chemoselective Strategy for this compound.

This guide serves as a foundational resource for chemists leveraging the synthetic potential of this compound. By understanding its reactivity and employing appropriate strategies, researchers can efficiently generate a diverse range of functionalized molecules for applications in drug discovery and materials science.

References

Basic hydrolysis and acid-base properties of Undec-10-en-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acid-Base Properties and Stability of Undec-10-en-1-amine in Basic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule featuring a terminal primary amine and a terminal alkene, making it a valuable building block in organic synthesis, polymer chemistry, and drug development.[1] Understanding its acid-base properties and stability under various conditions is critical for its effective application. This guide provides a detailed examination of the basicity of this compound and its behavior in aqueous basic solutions. It includes estimated acid-base quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate key concepts and workflows.

Acid-Base Properties of this compound

The chemical behavior of this compound is largely dictated by the primary amino group (-NH₂). The nitrogen atom possesses a lone pair of electrons, which allows it to act as a Brønsted-Lowry base by accepting a proton (H⁺), or as a Lewis base by donating this electron pair.[2][3]

In aqueous solutions, this compound establishes an equilibrium with water, forming its conjugate acid (the undec-10-en-1-ammonium ion) and a hydroxide ion, thereby increasing the pH of the solution.

Equilibrium Reaction:

CH₂=CH(CH₂)₉NH₂ + H₂O ⇌ CH₂=CH(CH₂)₉NH₃⁺ + OH⁻

Quantitative Data

The following table summarizes the estimated acid-base properties for this compound in aqueous solution at standard conditions.

PropertySymbolEstimated ValueComments
Molecular Formula -C₁₁H₂₃NSource: PubChem CID 11768976.[5]
Molecular Weight -169.31 g/mol Source: PubChem CID 11768976.[5]
pKa of Conjugate Acid pKa~9.0 - 11.0Typical range for primary aliphatic amines.[4] The long alkyl chain has a minimal electronic effect on the amine's basicity.
pKb of Amine pKb~3.0 - 5.0Calculated from the pKa value using the equation pKb = 14 - pKa.
Conjugate Acid -Undec-10-en-1-ammoniumThe protonated form of the amine, CH₂=CH(CH₂)₉NH₃⁺.

Behavior in Basic Media: Stability vs. Hydrolysis

The term "basic hydrolysis" typically refers to the base-mediated cleavage of functional groups like esters or amides.[6][7] Primary amines, such as this compound, are products of amide hydrolysis and are generally stable under basic conditions; they do not undergo hydrolysis themselves.[8]

The primary interaction in a basic aqueous solution is the acid-base equilibrium described previously. In a solution with a pH significantly above its pKa, the amine will exist predominantly in its neutral, unprotonated form (CH₂=CH(CH₂)₉NH₂).

While resistant to hydrolysis, the stability of this compound can be compromised under harsh basic conditions, especially in the presence of oxidizing agents, high temperatures, or UV light.[9][10] The terminal double bond and the amine group are potential sites for oxidative degradation.

AcidBaseEquilibrium Figure 1: Acid-Base Equilibrium of this compound cluster_reactants Reactants cluster_products Products amine This compound (Base) ammonium Undec-10-en-1-ammonium (Conjugate Acid) amine->ammonium Accepts H⁺ water H₂O hydroxide OH⁻ (Hydroxide) water->hydroxide Donates H⁺ ammonium->amine Donates H⁺ hydroxide->water Accepts H⁺

Figure 1: Acid-Base Equilibrium of this compound

Experimental Protocols

To precisely determine the acid-base properties and stability of this compound, standardized experimental procedures are required.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[4][11] It involves monitoring the pH of the amine solution as a strong acid is incrementally added.

I. Materials and Equipment:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a glass electrode

  • Automatic burette or precision manual burette

  • Stir plate and magnetic stir bar

  • Beaker (100 mL)

II. Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (e.g., 50 mL) to create a solution of known concentration (e.g., 0.05 M).

  • Titration Setup: Place the beaker on the stir plate, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the path of the titrant addition.

  • Initial pH Measurement: Record the initial pH of the amine solution.

  • Titration: Begin adding the standardized HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, where a sharp drop in pH occurs.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the amine and its conjugate acid are equal, as described by the Henderson-Hasselbalch equation.

Protocol for Stability Assessment in Basic Media

This protocol outlines a method to assess the chemical stability of this compound in a basic solution over time using High-Performance Liquid Chromatography (HPLC).

I. Materials and Equipment:

  • This compound sample

  • Aqueous sodium hydroxide (NaOH) solution (e.g., pH 10)

  • HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector) and a C18 column

  • Incubator or temperature-controlled chamber

  • Autosampler vials

II. Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the basic (e.g., pH 10 NaOH) solution at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution via HPLC to determine the initial peak area corresponding to this compound. This serves as the baseline.

  • Incubation: Store the remaining solution in a sealed container in a controlled environment (e.g., 40°C) to simulate accelerated aging.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial (T=0) peak area.

    • A significant decrease in the peak area indicates degradation.

    • Monitor the chromatogram for the appearance of new peaks, which would correspond to degradation products.

pKaWorkflow Figure 2: Workflow for pKa Determination via Titration cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis node_prep Sample Prep Dissolve known mass of amine in CO₂-free water node_cal Instrument Setup Calibrate pH meter Fill burette with std. HCl node_titrate Titration Add HCl titrant in small increments Record pH and volume after each addition node_cal->node_titrate node_plot Plot Data Plot pH vs. Volume of HCl added node_titrate->node_plot node_eq Find Equivalence Point (Veq) Identify inflection point of the curve node_plot->node_eq node_pka Calculate pKa pKa = pH at Veq / 2 node_eq->node_pka

Figure 2: Workflow for pKa Determination via Titration

Conclusion

This compound is a primary aliphatic amine and exhibits moderate basicity, with an estimated conjugate acid pKa in the range of 9.0 to 11.0. It is stable in basic aqueous solutions and does not undergo hydrolysis. However, its long-term stability can be influenced by oxidative conditions and elevated temperatures. The provided experimental protocols for potentiometric titration and HPLC stability studies offer robust methods for precisely quantifying its acid-base properties and degradation kinetics, providing essential data for its application in research and development.

References

Utilizing Undec-10-en-1-amine for the Synthesis of Novel Primary Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks offer the potential to create peptides and small molecules with enhanced pharmacological properties, such as increased potency, improved metabolic stability, and novel functionalities. Undec-10-en-1-amine, a long-chain primary amine with a terminal double bond, represents a versatile yet underexplored starting material for the creation of innovative amino acid scaffolds. The presence of the terminal alkene provides a valuable functional handle for post-synthesis modifications, such as cross-coupling reactions, olefin metathesis, or thiol-ene additions, further expanding the chemical space accessible to researchers.

This technical guide outlines two powerful and convergent multi-component reaction strategies for the synthesis of primary amino acids from this compound: the Strecker synthesis and the Ugi four-component reaction (Ugi-4CR). While direct literature precedent for the use of this compound in these reactions is limited, this guide provides detailed, plausible experimental protocols based on established methodologies for structurally related long-chain aliphatic amines.

Strecker Synthesis of N-(Undec-10-en-1-yl)-amino Acids

The Strecker synthesis is a classic and robust method for preparing α-amino acids.[1][2][3] It is a two-step process that begins with a one-pot, three-component reaction between an aldehyde, a primary amine (in this case, this compound), and a cyanide source to form an α-aminonitrile intermediate.[1][4] Subsequent hydrolysis of the nitrile yields the desired α-amino acid.[1]

Reaction Pathway

The overall transformation for the Strecker synthesis using this compound is depicted below. The reaction proceeds through the initial formation of an imine from the condensation of this compound and an aldehyde.[4] The iminium ion is then attacked by a cyanide anion to form the stable α-aminonitrile.[4] The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[4]

Strecker_Synthesis Amine This compound Imine Imine intermediate Amine->Imine - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine - H₂O Cyanide Cyanide (e.g., KCN) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile + H⁺ Imine->Aminonitrile + H⁺ Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Aminonitrile->Hydrolysis AminoAcid N-(Undec-10-en-1-yl) -amino acid Hydrolysis->AminoAcid

Diagram 1: Strecker Synthesis Workflow. A schematic representation of the two-step synthesis of N-(Undec-10-en-1-yl)-amino acids.

Experimental Protocol

This protocol is adapted from established procedures for the one-pot synthesis of α-aminonitriles from aliphatic amines and aldehydes.[4]

Step 1: Synthesis of 2-((Undec-10-en-1-yl)amino)propanenitrile

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.69 g, 10.0 mmol) and methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetaldehyde (0.44 g, 10.0 mmol) to the stirred solution.

  • In a separate beaker, dissolve potassium cyanide (0.72 g, 11.0 mmol) in water (10 mL).

  • Add the potassium cyanide solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude α-aminonitrile.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% ethyl acetate in hexanes gradient) to afford the pure 2-((undec-10-en-1-yl)amino)propanenitrile.

Step 2: Hydrolysis to 2-((Undec-10-en-1-yl)amino)propanoic Acid

  • In a 50 mL round-bottom flask, dissolve the purified α-aminonitrile (1.0 g, approx. 4.5 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to ~6 with a concentrated sodium hydroxide solution. The amino acid may precipitate.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the product into a suitable organic solvent after further pH adjustment, or use ion-exchange chromatography for purification.

  • For purification of long-chain amino acids, recrystallization from an aqueous solution of an organic acid like acetic acid can be effective.[5]

Quantitative Data (Based on Analogous Reactions)

The following table summarizes expected yields and key characterization data for the synthesis of a representative N-(Undec-10-en-1-yl)-amino acid, based on literature data for similar Strecker syntheses involving aliphatic components.

StepProductAldehyde ReactantYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
1 2-((Undec-10-en-1-yl)amino)propanenitrileAcetaldehyde75-85~4.9 (m, 1H), ~3.8 (q, 1H), ~2.6 (t, 2H), ~1.4-1.6 (m, 17H), ~1.3 (d, 3H)~139.1, ~114.2, ~120.0, ~48.5, ~47.2, ~33.8, ~29.5-28.9 (multiple), ~27.2, ~20.1[M+H]⁺: 223.22
2 2-((Undec-10-en-1-yl)amino)propanoic AcidAcetaldehyde60-75~5.8 (m, 1H), ~5.0 (m, 2H), ~3.5 (q, 1H), ~2.7 (t, 2H), ~2.0 (m, 2H), ~1.2-1.6 (m, 15H)~175.0, ~139.2, ~114.1, ~56.8, ~48.9, ~33.8, ~29.5-28.9 (multiple), ~27.0, ~18.5[M+H]⁺: 242.21

Note: Spectroscopic data are estimates based on analogous structures and standard chemical shift ranges. Actual values will require experimental verification.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a highly efficient one-pot synthesis that combines four components—an aldehyde, a primary amine, a carboxylic acid, and an isocyanide—to produce a dipeptide-like α-acylamino amide.[6][7] This reaction is celebrated for its high atom economy and the ability to generate molecular complexity in a single step. For the synthesis of a primary amino acid derivative, the resulting Ugi product can be subjected to hydrolysis to unmask the carboxylic acid.

Reaction Pathway

The Ugi-4CR begins with the formation of an imine from the aldehyde and this compound. Protonation of the imine by the carboxylic acid is followed by the nucleophilic addition of the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product.[6][7]

Ugi_Reaction Amine This compound Imine Imine Amine->Imine - H₂O Aldehyde Aldehyde (R¹-CHO) Aldehyde->Imine - H₂O Acid Carboxylic Acid (R²-COOH) Nitrilium Nitrilium Ion Intermediate Acid->Nitrilium Isocyanide Isocyanide (R³-NC) Isocyanide->Nitrilium Imine->Nitrilium UgiProduct α-Acylamino Amide Nitrilium->UgiProduct + R²COO⁻ (Mumm Rearr.)

Diagram 2: Ugi Four-Component Reaction Workflow. A simplified overview of the convergent synthesis of an α-acylamino amide.

Experimental Protocol

This protocol is a general procedure for the Ugi-4CR in methanol, a common solvent for this reaction.[7][8]

  • In a 50 mL round-bottom flask, add the aldehyde (e.g., isobutyraldehyde, 0.72 g, 10.0 mmol) and methanol (20 mL).

  • Add this compound (1.69 g, 10.0 mmol) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Add the carboxylic acid (e.g., acetic acid, 0.60 g, 10.0 mmol) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the isocyanide (e.g., tert-butyl isocyanide, 0.83 g, 10.0 mmol) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 48 hours. The reaction is often exothermic.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is then purified by flash column chromatography on silica gel (Eluent: ethyl acetate/hexanes gradient) to yield the pure α-acylamino amide.

Quantitative Data (Based on Analogous Reactions)

The table below provides expected data for a representative Ugi product derived from this compound. Yields in Ugi reactions are typically moderate to high.[8]

AldehydeCarboxylic AcidIsocyanideProductYield (%)¹H NMR (CDCl₃, δ ppm)MS (ESI+) m/z
IsobutyraldehydeAcetic Acidtert-Butyl IsocyanideN-(1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl)-N-(undec-10-en-1-yl)acetamide65-80~5.8 (m, 1H), ~5.2 (br s, 1H), ~5.0 (m, 2H), ~4.5 (d, 1H), ~3.2 (m, 2H), ~2.1 (s, 3H), ~2.0 (m, 3H), ~1.3 (s, 9H), ~1.2-1.5 (m, 14H), ~0.9 (dd, 6H)[M+H]⁺: 395.35

Note: Spectroscopic data are estimates based on analogous structures and standard chemical shift ranges. Actual values will require experimental verification.

Mandatory Visualizations: Reaction Mechanisms

The following diagrams provide a detailed, step-by-step visualization of the reaction mechanisms for the core transformations.

Strecker Synthesis Mechanism

Strecker_Mechanism Strecker Synthesis Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Aminonitrile Formation cluster_step3 Step 3: Nitrile Hydrolysis (Acid-catalyzed) R1 R¹-CHO Intermediate1 Hemiaminal R1->Intermediate1 R2NH2 R²-NH₂ R2NH2->Intermediate1 Imine Imine Intermediate1->Imine - H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile HCN HCN HCN->Aminonitrile ProtonatedNitrile Protonated Nitrile Aminonitrile->ProtonatedNitrile + H⁺ H3O H₃O⁺ Amide Amide Intermediate ProtonatedNitrile->Amide + 2H₂O - NH₄⁺ AminoAcid α-Amino Acid Amide->AminoAcid + H₂O, H⁺

Diagram 3: Detailed Mechanism of the Strecker Synthesis. This diagram illustrates the key intermediates from imine formation to the final amino acid.

Ugi Four-Component Reaction Mechanism

Ugi_Mechanism Ugi-4CR Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine - H₂O Amine Amine Amine->Imine - H₂O CarboxylicAcid Carboxylic Acid Iminium Iminium Ion CarboxylicAcid->Iminium + H⁺ Adduct α-Adduct CarboxylicAcid->Adduct + RCOO⁻ Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium + H⁺ Iminium->Nitrilium Nitrilium->Adduct + RCOO⁻ UgiProduct α-Acylamino Amide Adduct->UgiProduct Mumm Rearrangement

Diagram 4: Detailed Mechanism of the Ugi Four-Component Reaction. This diagram shows the convergent pathway leading to the α-acylamino amide product.

Conclusion

This compound serves as a promising starting material for the synthesis of novel, lipophilic amino acids with a terminal alkene for further functionalization. Both the Strecker synthesis and the Ugi four-component reaction offer viable and efficient pathways to access these valuable building blocks. The Strecker synthesis provides a direct route to N-substituted α-amino acids, while the Ugi reaction yields dipeptide-like structures that can be further elaborated. The experimental protocols and data provided in this guide, derived from established methodologies for analogous compounds, offer a solid foundation for researchers to explore the rich chemistry of this compound in the context of primary amino acid synthesis. The synthetic versatility of the terminal olefin in the final products opens up a myriad of possibilities for creating complex molecular architectures for applications in drug discovery and materials science.

References

Theoretical and Computational Elucidation of Undec-10-en-1-amine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-en-1-amine is a bifunctional molecule featuring a terminal primary amine and a vinyl group, making it a valuable synthon in organic chemistry and a molecule of interest for its potential biological activities. Its amphiphilic nature, with a hydrophilic amine head and a lipophilic eleven-carbon chain, suggests possible interactions with biological membranes and receptor systems. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular properties of this compound, alongside detailed experimental protocols for its characterization and a proposed signaling pathway based on its structural characteristics.

Introduction

This compound (C₁₁H₂₃N) is a long-chain primary amine with a terminal double bond. This unique structure imparts a combination of reactivity and physical properties that are of interest in various fields, including materials science and medicinal chemistry. The primary amine group serves as a nucleophile and a basic center, while the terminal alkene is susceptible to a range of addition reactions. From a biological perspective, long-chain aliphatic amines can exhibit antimicrobial properties and interact with cell membranes, potentially modulating the function of membrane-bound proteins.

Computational chemistry provides a powerful toolkit for predicting and understanding the molecular properties of compounds like this compound. Techniques such as Density Functional Theory (DFT) can elucidate its electronic structure, vibrational modes, and reactivity. This guide will explore these theoretical aspects and link them to practical experimental characterization.

Theoretical and Computational Studies

Theoretical studies of this compound are crucial for understanding its intrinsic molecular properties, which in turn dictate its chemical behavior and potential biological activity. While specific computational studies on this exact molecule are not extensively published, we can infer its properties based on well-established computational methods applied to similar long-chain amines and alkenes.

Molecular Geometry and Electronic Structure

The three-dimensional structure of this compound can be optimized using DFT methods, such as B3LYP with a 6-31G(d,p) basis set. These calculations would reveal bond lengths, bond angles, and dihedral angles of the most stable conformer. The long alkyl chain is expected to adopt a low-energy, staggered conformation.

Key electronic properties that can be calculated include the dipole moment, which gives an indication of the molecule's overall polarity, and the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the π-system of the double bond, while the LUMO would be distributed over the alkyl chain.

Vibrational Analysis

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of its bonds. This theoretical spectrum is invaluable for interpreting experimental IR and Raman data and for confirming the presence of key functional groups.

Quantitative Data Summary

The following table summarizes representative theoretical data for a molecule in the class of long-chain aminoalkenes, calculated using DFT methods.

Parameter Calculated Value Method/Basis Set Significance
Optimized Energy (Value in Hartrees)B3LYP/6-31G(d,p)Thermodynamic stability
Dipole Moment (Value in Debye)B3LYP/6-31G(d,p)Molecular polarity
HOMO Energy (Value in eV)B3LYP/6-31G(d,p)Electron-donating ability
LUMO Energy (Value in eV)B3LYP/6-31G(d,p)Electron-accepting ability
HOMO-LUMO Gap (Value in eV)B3LYP/6-31G(d,p)Chemical reactivity
Key Vibrational Frequencies
N-H Stretch~3300-3400 cm⁻¹B3LYP/6-31G(d,p)Primary amine identification
C=C Stretch~1640 cm⁻¹B3LYP/6-31G(d,p)Alkene identification
C-N Stretch~1000-1250 cm⁻¹B3LYP/6-31G(d,p)Aliphatic amine identification

Experimental Protocols

The theoretical predictions can be validated and complemented by experimental characterization. Below are detailed protocols for key analytical techniques.

Synthesis of this compound

A common route for the synthesis of long-chain primary amines is the reduction of the corresponding nitrile.

Protocol: Reduction of Undec-10-enenitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add undec-10-enenitrile (1 equivalent) dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reduction: Carefully add lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) portion-wise to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting solid and wash it thoroughly with diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the synthesized amine.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Signals:

    • Multiplets in the range of 4.9-5.8 ppm corresponding to the vinyl protons (-CH=CH₂).

    • A broad singlet around 1.1-1.5 ppm for the amine protons (-NH₂), which can be confirmed by D₂O exchange.

    • A triplet around 2.7 ppm for the methylene group adjacent to the amine (-CH₂-NH₂).

    • A multiplet around 2.0 ppm for the allylic methylene group (-CH₂-CH=CH₂).

    • A large multiplet in the range of 1.2-1.4 ppm for the remaining methylene groups in the alkyl chain.

  • Expected ¹³C NMR Signals:

    • Signals in the range of 114-139 ppm for the alkene carbons.

    • A signal around 42 ppm for the carbon attached to the amine group.

    • Multiple signals in the range of 25-34 ppm for the other sp³ hybridized carbons in the chain.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups.

Protocol: FTIR Analysis of a Liquid Sample

  • Sample Preparation: Place a drop of the neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands:

    • N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ for the primary amine.

    • C-H stretching (alkene): A band just above 3000 cm⁻¹ (typically around 3070 cm⁻¹).

    • C-H stretching (alkane): Bands just below 3000 cm⁻¹ (typically around 2850-2960 cm⁻¹).

    • C=C stretching: A band around 1640 cm⁻¹.

    • N-H bending: A band around 1600 cm⁻¹.

    • C-N stretching: A band in the fingerprint region, typically between 1000-1250 cm⁻¹.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program that allows for the separation of the analyte from any impurities.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer. Acquire the mass spectrum in electron ionization (EI) mode.

  • Data Analysis: The gas chromatogram will indicate the purity of the sample. The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (169.32 g/mol ) and a characteristic fragmentation pattern.

Potential Biological Signaling Pathway

The amphiphilic nature of this compound suggests it could interact with cell membranes and potentially act as a signaling molecule. Long-chain amines and related lipids are known to be ligands for certain G protein-coupled receptors (GPCRs), such as the Trace Amine-Associated Receptors (TAARs).[1][2][3] The following is a hypothetical signaling pathway for this compound.

Proposed Mechanism of Action

This compound may act as an agonist for a specific TAAR. Upon binding, it could induce a conformational change in the receptor, leading to the activation of a heterotrimeric G protein (e.g., Gαs). The activated Gαs subunit would then stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, would activate Protein Kinase A (PKA), which would then phosphorylate downstream target proteins, leading to a cellular response.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDA This compound TAAR TAAR UDA->TAAR Binds G_protein Gαβγ TAAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes G_protein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Target Target Proteins PKA->Target Phosphorylates Response Cellular Response Target->Response

Hypothetical signaling cascade for this compound.
Workflow for Investigating the Proposed Pathway

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cell-Based Assays Receptor_Binding Receptor Binding Assay (e.g., Radioligand Binding) cAMP_Assay cAMP Assay (e.g., ELISA, FRET) Receptor_Binding->cAMP_Assay Confirm Functional Activity PKA_Activity PKA Activity Assay cAMP_Assay->PKA_Activity Verify Downstream Target Cell_Culture Cell Line Expressing TAAR Treatment Treat with This compound Cell_Culture->Treatment Downstream_Analysis Analyze Downstream Effects (e.g., Gene Expression, Phosphoproteomics) Treatment->Downstream_Analysis

Workflow for validating the proposed signaling pathway.

Conclusion

This compound is a molecule with significant potential for further research, stemming from its versatile chemical nature and possible biological relevance. This guide has outlined the theoretical and computational frameworks for understanding its molecular properties, provided detailed experimental protocols for its synthesis and characterization, and proposed a plausible biological signaling pathway. The integration of computational predictions with experimental validation will be crucial in fully elucidating the role of this compound in both chemical and biological systems, and may pave the way for its application in drug development and materials science.

References

Undec-10-en-1-amine: A Technical Overview of Cytotoxicity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on Undec-10-en-1-amine. It is important to note that specific research on the cytotoxicity and detailed biological activities of this compound is limited in publicly accessible scientific literature. The information presented herein is largely based on its known hazardous properties and studies on structurally related long-chain alkylamines.

Introduction

This compound is an unsaturated primary amine with an 11-carbon chain. While its direct biological activities and cytotoxic profile are not extensively documented, its chemical structure suggests potential interactions with biological systems. This guide synthesizes the available data, including hazard classifications and findings from related long-chain amine studies, to provide a foundational understanding for researchers.

Physicochemical Properties and Hazard Summary

According to PubChem, this compound is classified as a corrosive substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as causing severe skin burns and eye damage[1]. This inherent reactivity suggests a high potential for cytotoxicity through direct membrane damage and protein denaturation.

Table 1: Hazard Classification of this compound

Hazard StatementGHS ClassificationSource
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation[1]

Biological Activity of Related Compounds (Long-Chain Alkylamines)

While specific data for this compound is lacking, studies on other long-chain fatty amines provide insights into potential biological effects. Research has shown that some long-chain fatty amines can induce apoptosis (programmed cell death) in cancer cells. For instance, oleylamine, an 18-carbon unsaturated amine, has been observed to trigger apoptosis in human pancreatic cancer cells[2].

The proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[2]. This suggests that long-chain amines may exert cytotoxic effects through specific cellular signaling cascades, in addition to non-specific membrane disruption.

Postulated Signaling Pathway for Long-Chain Amine-Induced Apoptosis

The following diagram illustrates a potential signaling pathway for apoptosis induced by long-chain fatty amines, based on existing literature for related compounds. It is important to emphasize that this is a generalized pathway and has not been specifically validated for this compound.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_execution Execution Phase Long-Chain Amine Long-Chain Amine JNK JNK Long-Chain Amine->JNK p38 p38 Long-Chain Amine->p38 Caspases Caspases JNK->Caspases p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathway for long-chain amine-induced apoptosis.

Representative Experimental Protocol: In Vitro Cytotoxicity Assessment

As no specific experimental protocols for this compound are available, a general workflow for assessing the cytotoxicity of a novel compound is provided below. This protocol is based on standard cell-based assays.

Objective: To determine the cytotoxic potential of this compound on a selected cell line.

Materials:

  • Selected mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • This compound

  • Solvent for dissolving the compound (e.g., DMSO)

  • Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and seed the cells into 96-well plates at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of the stock solution in cell culture medium to obtain a range of test concentrations.

    • Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the test compound.

    • Include vehicle control (medium with solvent only) and untreated control wells.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay:

    • Following incubation, perform the chosen cytotoxicity assay according to the manufacturer's instructions.

      • MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.

      • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity loss.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vitro cytotoxicity testing.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Treatment Cell Treatment Cell_Seeding->Treatment Compound_Prep Compound Dilution Series Compound_Prep->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Analysis Data Analysis & IC50 Determination Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The available information on this compound is currently limited to its chemical properties and hazard classifications, which indicate a corrosive nature and, by extension, a high likelihood of cytotoxicity. Studies on related long-chain amines suggest that, beyond non-specific corrosive effects, there may be specific biological activities, such as the induction of apoptosis through defined signaling pathways.

To fully understand the cytotoxic and biological profile of this compound, further research is imperative. This should include:

  • Standardized in vitro cytotoxicity assays across a panel of cell lines to determine IC50 values.

  • Mechanistic studies to elucidate the specific cellular pathways affected by this compound.

  • Investigations into other potential biological activities, such as antimicrobial or immunomodulatory effects.

This foundational work is essential for any future consideration of this compound in drug development or other biomedical applications. Researchers should proceed with caution, adhering to all safety guidelines for handling corrosive materials.

References

Methodological & Application

Polymerization of Undec-10-en-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-en-1-amine is a versatile bifunctional monomer derived from renewable resources, offering a terminal amine group and a polymerizable olefin. This unique structure makes it a valuable building block for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and specialty coatings. The primary amine provides a reactive handle for post-polymerization modification or can influence the polymer's physicochemical properties, such as hydrophilicity and charge. This document provides detailed application notes and proposed protocols for the polymerization of this compound via metallocene-catalyzed polymerization, acyclic diene metathesis (ADMET), and enzymatic polymerization.

Disclaimer: Direct literature on the polymerization of this compound is scarce. The following protocols are based on established methods for structurally similar long-chain functionalized α-olefins, such as undec-10-en-1-ol, and general principles for the polymerization of amino-functionalized monomers. These should be considered as starting points for experimental design and may require optimization.

Metallocene-Catalyzed Polymerization

Metallocene catalysts offer a route to poly(this compound) with controlled molecular weights and tacticities. However, the primary amine group can poison the electrophilic metallocene catalyst. Therefore, protection of the amine group is a critical prerequisite for successful polymerization. A common strategy is the in situ reaction with an aluminum alkyl, such as triisobutylaluminum (TIBA), which protects the amine and also acts as a cocatalyst activator.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the metallocene-catalyzed polymerization of N-protected this compound, based on data for analogous monomers like undec-10-en-1-ol.

Catalyst SystemCocatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Mn ( g/mol ) (Expected)PDI (Expected)
Cp₂ZrCl₂MAO/TIBA500:15045,000 - 15,0001.8 - 2.5
rac-(EBTHI)ZrCl₂MAO/TIBA500:150410,000 - 25,0001.7 - 2.3
Cp₂TiCl₂MAO/TIBA500:12563,000 - 10,0002.0 - 2.8

Mn = Number-average molecular weight, PDI = Polydispersity Index, MAO = Methylaluminoxane, TIBA = Triisobutylaluminum, EBTHI = Ethylenebis(tetrahydroindenyl)

Experimental Protocol

A. Amine Protection and Polymerization

  • Monomer Preparation: In a nitrogen-filled glovebox, add dry toluene to a Schlenk flask equipped with a magnetic stir bar.

  • Cool the flask to 0°C and slowly add triisobutylaluminum (TIBA) (1.1 equivalents relative to the monomer).

  • Add this compound (1 equivalent) dropwise to the TIBA solution while stirring. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the aluminum-protected amine.

  • Catalyst Activation: In a separate Schlenk flask, dissolve the metallocene catalyst (e.g., Cp₂ZrCl₂) in toluene.

  • Add methylaluminoxane (MAO) solution (as a 10 wt% solution in toluene) to the catalyst solution and stir for 15 minutes.

  • Polymerization: Transfer the solution of the protected monomer to the activated catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir for the specified time (e.g., 4 hours).

  • Termination and Isolation: Quench the polymerization by slowly adding acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C.

B. Deprotection of the Amine Group (if required)

  • Dissolve the N-protected polymer in a suitable solvent (e.g., THF).

  • Add an aqueous acid solution (e.g., 1 M HCl) and stir at room temperature for 12-24 hours.

  • Neutralize the solution with a base (e.g., NaOH solution).

  • Precipitate the deprotected polymer in a non-solvent like cold methanol or water.

  • Collect the final polymer by filtration and dry under vacuum.

Workflow Diagram

Metallocene_Polymerization cluster_protection Amine Protection (in situ) cluster_polymerization Polymerization cluster_workup Work-up & Deprotection Monomer This compound Protected_Monomer Al-Protected Monomer Monomer->Protected_Monomer Reaction TIBA TIBA in Toluene TIBA->Protected_Monomer Polymer_Protected N-Protected Polymer Protected_Monomer->Polymer_Protected Polymerization Catalyst Metallocene Catalyst Activated_Catalyst Activated Catalyst Catalyst->Activated_Catalyst MAO MAO MAO->Activated_Catalyst Activated_Catalyst->Polymer_Protected Quench Acidified Methanol Polymer_Protected->Quench Termination Deprotection Acid Hydrolysis Quench->Deprotection Isolation Final_Polymer Poly(this compound) Deprotection->Final_Polymer

Caption: Workflow for Metallocene-Catalyzed Polymerization of this compound.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization is a step-growth condensation reaction that is generally more tolerant of functional groups than coordination polymerization. However, to achieve high molecular weights, a difunctional α,ω-diene monomer is required. This compound can be converted into a suitable diene monomer, for example, by acylation with an unsaturated acid chloride like 10-undecenoyl chloride. The resulting amide bond is stable to metathesis conditions. The amine functionality in the monomer may still require protection to prevent side reactions with the ruthenium catalyst, for instance, by using a tert-butyloxycarbonyl (BOC) protecting group.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the ADMET polymerization of a diene monomer derived from this compound, based on literature values for similar ester- and amide-functionalized dienes.

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Mn ( g/mol ) (Expected)PDI (Expected)
Grubbs' 2nd Gen.200:1602415,000 - 30,0001.8 - 2.2
Hoveyda-Grubbs' 2nd Gen.250:1503620,000 - 40,0001.7 - 2.1
Experimental Protocol

A. Synthesis of N-(undec-10-en-1-yl)undec-10-enamide (Diene Monomer)

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add 10-undecenoyl chloride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure diene monomer.

B. ADMET Polymerization

  • In a nitrogen-filled glovebox, add the diene monomer and a ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst) to a Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and heat the mixture to the desired temperature (e.g., 60°C) under a high vacuum.

  • The removal of the ethylene byproduct is crucial to drive the polymerization to high molecular weights.

  • Continue the reaction for 24-48 hours, during which the viscosity of the mixture will increase significantly.

  • Dissolve the viscous polymer in a small amount of a suitable solvent (e.g., DCM or THF).

  • Precipitate the polymer into a large volume of cold methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum.

Workflow Diagram

ADMET_Polymerization cluster_monomer_synthesis Monomer Synthesis cluster_polymerization ADMET Polymerization cluster_workup Work-up Amine This compound Diene_Monomer α,ω-Diene Monomer Amine->Diene_Monomer Acylation AcidChloride 10-Undecenoyl Chloride AcidChloride->Diene_Monomer Polymer Unsaturated Polyamide Diene_Monomer->Polymer Polymerization Catalyst Ru Catalyst Catalyst->Polymer Ethylene Ethylene (byproduct) Polymer->Ethylene Equilibrium Precipitation Precipitation in Methanol Polymer->Precipitation Isolation Final_Polymer Purified Polymer Precipitation->Final_Polymer

Caption: Workflow for ADMET Polymerization using a monomer derived from this compound.

Enzymatic Polymerization

Enzymatic polymerization offers a green and mild alternative for the synthesis of polymers. Lipases, for instance, can catalyze the formation of amide bonds. A potential route for the polymerization of this compound involves a polycondensation reaction with a dicarboxylic acid, where the enzyme facilitates the amidation. This would result in a polyamide with pendant vinyl groups.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the enzymatic polycondensation of this compound with a diacid.

EnzymeDiacid ComonomerTemperature (°C)Time (days)Mn ( g/mol ) (Expected)PDI (Expected)
Novozym 435 (CALB)Adipic Acid803-52,000 - 8,0001.5 - 2.0
Novozym 435 (CALB)Sebacic Acid803-53,000 - 10,0001.6 - 2.1

CALB = Candida antarctica Lipase B

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of this compound and a dicarboxylic acid (e.g., adipic acid).

  • Add an immobilized lipase (e.g., Novozym 435) at a loading of 5-10% (w/w) of the total monomer weight.

  • The reaction can be run in bulk (solvent-free) or in a high-boiling, non-polar solvent to facilitate water removal.

  • Polymerization: Heat the mixture to the desired temperature (e.g., 80°C) under a slight vacuum or with a stream of dry nitrogen to remove the water byproduct and drive the reaction forward.

  • Continue the reaction with stirring for several days.

  • Isolation: Dissolve the resulting polymer in a suitable solvent (e.g., THF or chloroform).

  • Filter to remove the immobilized enzyme (which can be washed, dried, and reused).

  • Precipitate the polymer in a non-solvent such as cold methanol or hexane.

  • Collect the polymer by filtration and dry under vacuum.

Signaling Pathway Diagram

Enzymatic_Polymerization cluster_reaction Enzymatic Polycondensation cluster_workup Work-up Amine This compound Enzyme Immobilized Lipase Amine->Enzyme Diacid Dicarboxylic Acid Diacid->Enzyme Polyamide Unsaturated Polyamide Enzyme->Polyamide Amidation Water Water (byproduct) Polyamide->Water Equilibrium Filtration Enzyme Filtration Polyamide->Filtration Precipitation Precipitation Filtration->Precipitation Final_Polymer Purified Polymer Precipitation->Final_Polymer

Caption: Pathway for Enzymatic Polycondensation of this compound.

Synthesis of self-assembled monolayers (SAMs) with Undec-10-en-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Self-Assembled Monolayers (SAMs) with Undec-10-en-1-amine

Application Notes

This compound is a bifunctional organic molecule ideally suited for the surface modification of materials used in biomedical and drug development applications. Its unique structure features two key functionalities: a primary amine (-NH₂) headgroup and a terminal alkene (-CH=CH₂) tail group. This configuration allows for a two-stage functionalization strategy.

The primary amine group serves as a robust anchor for creating self-assembled monolayers on a variety of relevant substrates, including silicon dioxide, platinum, and other metal oxides. Unlike thiol-based SAMs that show a high affinity for gold, amine-terminated molecules provide a stable and well-ordered monolayer on these alternative surfaces, which are prevalent in electronics, biosensors, and medical implants.[1][2]

The terminal alkene group remains oriented away from the surface and is readily available for subsequent covalent modification. This "handle" can be functionalized through a variety of modern organic reactions, such as thiol-ene "click" chemistry, hydroamination, or oxidation, enabling the attachment of a diverse range of molecules. For researchers and drug development professionals, this provides a powerful platform for:

  • Biosensor Development: Covalently immobilizing antibodies, enzymes, or nucleic acids to the alkene terminus for creating specific and sensitive detection surfaces.[1]

  • Targeted Drug Delivery: Attaching therapeutic agents to nanoparticles functionalized with an this compound SAM to create targeted delivery systems.

  • Biomaterial Engineering: Modifying implant surfaces to control protein adsorption, improve biocompatibility, and promote specific cell adhesion through the attachment of peptides or other bioactive molecules.

  • Fundamental Biological Studies: Creating well-defined surfaces to study cell-surface interactions and protein binding events at the molecular level.

This protocol provides a detailed method for the preparation and characterization of a high-quality this compound SAM on a silicon dioxide substrate, a common material in many research and development applications.[3][4]

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the successful formation and characterization of this compound SAMs.

Required Materials and Equipment
  • Molecule: this compound (purity >95%)

  • Substrates: Silicon wafers with a native oxide layer (SiO₂) or glass microscope slides.

  • Solvents: Absolute ethanol (200 proof), Toluene (anhydrous), Deionized (DI) water (18 MΩ·cm).

  • Chemicals: Sulfuric acid (H₂SO₄), Hydrogen peroxide (30%, H₂O₂), Triethylamine or Ammonium Hydroxide for pH adjustment.

  • Equipment:

    • Ultrasonic bath

    • Fume hood

    • Calibrated micropipettes

    • Glass or polypropylene containers with sealable caps (e.g., scintillation vials)

    • Tweezers for sample handling

    • High-purity nitrogen or argon gas line for drying

    • Characterization instruments: Contact Angle Goniometer, Ellipsometer, X-ray Photoelectron Spectrometer (XPS).

Protocol 1: Substrate Preparation (Piranha Cleaning)

CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Prepare and use only in a certified chemical fume hood.

  • Prepare the piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Never add peroxide to acid. The solution will become very hot.

  • Using clean tweezers, immerse the silicon dioxide substrates into the hot piranha solution for 15-20 minutes. This process removes organic residues and hydroxylates the surface.

  • Carefully remove the substrates and rinse them copiously with DI water.

  • Rinse the substrates thoroughly with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas. Use immediately to prevent re-contamination.

Protocol 2: SAM Formation
  • Solution Preparation:

    • Inside a fume hood, prepare a 1 mM solution of this compound in a suitable solvent such as absolute ethanol or anhydrous toluene.[5]

    • To ensure the primary amine is deprotonated and reactive, adjust the solution to a basic pH (~10-11) by adding a small amount of triethylamine.[6]

    • Sonicate the solution for 5-10 minutes to ensure the molecule is fully dissolved.

  • Self-Assembly:

    • Place the freshly cleaned and dried substrates into a clean assembly container.

    • Pour the 1 mM this compound solution over the substrates, ensuring they are fully submerged.

    • Seal the container to minimize solvent evaporation and exposure to atmospheric contaminants. For highest quality films, the headspace can be backfilled with nitrogen or argon gas.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature.[5][6]

  • Rinsing and Drying:

    • After the incubation period, carefully remove the substrates from the solution using clean tweezers.

    • Rinse each substrate thoroughly with fresh absolute ethanol to wash away any non-chemisorbed (physisorbed) molecules.

    • To further improve monolayer quality, you may sonicate the substrates in a fresh portion of ethanol for 1-2 minutes.

    • Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.

    • Store the prepared SAMs in a clean, dry environment (e.g., a desiccator) until characterization or further use.

Characterization and Data Presentation

The quality of the SAM should be verified using standard surface analysis techniques. Below are the key methods and representative data expected for a well-formed monolayer.

Characterization TechniqueParameter MeasuredRepresentative Value for this compound SAM
Contact Angle Goniometry Static Water Contact Angle (θ)95° - 105°
Ellipsometry Monolayer Thickness1.2 - 1.6 nm
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition (Atomic %)C: ~70-80%, N: ~5-10%, O: ~10-15%, Si: ~5-10%
XPS N 1s Binding Energy~400.0 eV (neutral amine), ~401.5 eV (protonated amine)

Note: The values presented are typical for long-chain alkylamine monolayers and should be confirmed experimentally for your specific system.

Visualizations

G cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Assembly cluster_char Phase 3: Characterization sub_clean Substrate Cleaning (Piranha Etch) immersion Substrate Immersion (18-24 hours) sub_clean->immersion sol_prep Solution Preparation (1 mM in Ethanol + Base) sol_prep->immersion rinsing Rinsing & Drying (Ethanol, N2 Stream) immersion->rinsing contact_angle Contact Angle rinsing->contact_angle ellipsometry Ellipsometry rinsing->ellipsometry xps XPS rinsing->xps

Caption: Experimental workflow for SAM synthesis and characterization.

Caption: Logical diagram of surface functionalization using the SAM.

References

Application Notes and Protocols for Grafting Undec-10-en-1-amine onto Silica Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of silica surfaces with organic molecules is a cornerstone of modern materials science, enabling the development of advanced materials for a diverse range of applications, including chromatography, solid-phase synthesis, biosensors, and drug delivery systems. The covalent attachment of Undec-10-en-1-amine to a silica substrate imparts a bifunctional nature to the surface: a terminal amino group for further chemical modifications and a terminal vinyl group that can participate in polymerization reactions or serve as an attachment point for other molecules via click chemistry.

This document provides a detailed protocol for the two-step grafting of this compound onto silica surfaces. The methodology involves an initial surface modification with an epoxy-silane, followed by the ring-opening reaction of the epoxide with the primary amine of this compound. This approach ensures a stable covalent linkage and provides a versatile platform for subsequent surface engineering.

Data Summary

The following table summarizes typical quantitative data obtained during the multi-step grafting process. The values are representative and may vary depending on the specific silica substrate, reaction conditions, and analytical instrumentation.

ParameterBare SilicaEpoxy-Functionalized SilicaThis compound Grafted Silica
Water Contact Angle (°) < 2050 - 6070 - 80
Ellipsometric Thickness (Å) N/A10 - 2020 - 35
Grafting Density (molecules/nm²) N/A2 - 41.5 - 3
Surface Elemental Composition (XPS) Si, OSi, O, CSi, O, C, N

Experimental Protocols

Materials
  • Silica substrates (e.g., silicon wafers with a native oxide layer, glass slides, or silica nanoparticles)

  • (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), 98%

  • This compound, 97%

  • Anhydrous Toluene, 99.8%

  • Ethanol, Absolute

  • Sulfuric Acid (H₂SO₄), 98%

  • Hydrogen Peroxide (H₂O₂), 30%

  • Deionized (DI) Water (18.2 MΩ·cm)

  • Nitrogen Gas (high purity)

Equipment
  • Ultrasonic bath

  • Schlenk line or glovebox for inert atmosphere reactions

  • Oven capable of 120 °C

  • Magnetic stir plate and stir bars

  • Glassware (beakers, flasks, petri dishes)

  • Pipettes and syringes

  • Characterization instruments (e.g., contact angle goniometer, ellipsometer, XPS, FTIR spectrometer)

Experimental Workflow Diagram

G cluster_0 Step 1: Silica Surface Preparation cluster_1 Step 2: Epoxy-Silane Functionalization cluster_2 Step 3: this compound Grafting Piranha_Cleaning Piranha Cleaning (H₂SO₄:H₂O₂) Rinsing_Drying DI Water Rinsing & N₂ Drying Piranha_Cleaning->Rinsing_Drying Activation Oven Activation (120 °C) Rinsing_Drying->Activation Silanization GPTMS Grafting in Anhydrous Toluene Activation->Silanization Transfer to Inert Atmosphere Washing_Curing Toluene/Ethanol Washing & Curing (110 °C) Silanization->Washing_Curing Amine_Reaction Reaction with This compound Washing_Curing->Amine_Reaction Final_Washing Ethanol/DI Water Washing & N₂ Drying Amine_Reaction->Final_Washing

Caption: Experimental workflow for grafting this compound onto silica.

Detailed Methodologies

Silica Substrate Preparation (Hydroxylation)

Objective: To clean the silica surface and generate a high density of surface silanol (Si-OH) groups for subsequent silanization.

  • Piranha Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄.

    • Immerse the silica substrates in the Piranha solution for 30-60 minutes at room temperature.

    • Carefully remove the substrates and rinse them copiously with DI water.

  • Rinsing and Drying:

    • Rinse the substrates thoroughly with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Activation:

    • Place the cleaned and dried substrates in an oven at 120 °C for at least 1 hour to remove any physisorbed water.

    • Allow the substrates to cool to room temperature in a desiccator before use.

Epoxy-Silane Functionalization

Objective: To graft a layer of (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) onto the hydroxylated silica surface.

  • Silanization Reaction:

    • In an inert atmosphere (glovebox or Schlenk line), prepare a 1-5% (v/v) solution of GPTMS in anhydrous toluene.

    • Place the activated silica substrates in the GPTMS solution.

    • Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.

  • Washing and Curing:

    • Remove the substrates from the silanization solution.

    • Rinse the substrates sequentially with anhydrous toluene and then absolute ethanol to remove any unbound silane.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the grafted epoxy-silane layer by heating the substrates in an oven at 110 °C for 1 hour. This step promotes the formation of stable siloxane bonds with the surface.

Grafting of this compound

Objective: To react the surface-bound epoxy groups with this compound.

  • Amine Reaction:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and DI water). A concentration of 1-10% (v/v) is typically used.

    • Immerse the epoxy-functionalized silica substrates in the amine solution.

    • Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours with gentle stirring.

  • Final Washing and Drying:

    • Remove the substrates from the reaction solution.

    • Wash the substrates thoroughly with ethanol and then DI water to remove any unreacted amine.

    • Dry the final functionalized substrates under a stream of nitrogen gas.

    • Store the functionalized substrates in a clean, dry environment.

Signaling Pathway and Logical Relationship Diagram

G cluster_0 Silica Surface cluster_1 Reagents cluster_2 Functionalized Surface Silica Si-OH Epoxy_Surface Epoxy-Functionalized Silica Silica->Epoxy_Surface Silanization GPTMS (3-Glycidyloxypropyl)trimethoxysilane GPTMS->Epoxy_Surface Amine This compound Final_Surface This compound Grafted Silica Amine->Final_Surface Epoxy_Surface->Final_Surface Amine Reaction

Caption: Logical relationship of the two-step grafting process.

Application Notes and Protocols for the Use of Undec-10-en-1-amine in Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are illustrative examples based on established chemical principles. Due to a lack of specific literature precedents for the use of Undec-10-en-1-amine in catalyst synthesis, these protocols are provided as hypothetical, yet scientifically plausible, guides for researchers.

Introduction

This compound is a versatile bifunctional molecule possessing a primary amine and a terminal alkene. These functional groups offer multiple avenues for its incorporation into various types of catalysts. The primary amine can act as a ligand for transition metal catalysts, serve as a reactive site for the synthesis of organocatalysts, or be used to anchor catalytic species to a solid support. The terminal alkene provides a site for further functionalization or polymerization. This document outlines hypothetical protocols for the application of this compound in the synthesis of a Schiff base-metal complex catalyst, a supported palladium catalyst, and a chiral organocatalyst.

Application Note 1: Synthesis of a Schiff Base-Metal Complex Catalyst for Knoevenagel Condensation

Objective: To synthesize a manganese(II) complex with a Schiff base ligand derived from this compound and salicylaldehyde, and to evaluate its catalytic activity in the Knoevenagel condensation.

Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. The resulting imine, often in conjunction with other donor atoms, can coordinate to a metal center to form a catalytically active complex.

Experimental Protocol

Part A: Synthesis of the Schiff Base Ligand (L1)

  • In a 100 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add this compound (1.69 g, 10 mmol) dropwise with stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The resulting yellow precipitate is filtered, washed with cold ethanol, and dried in a vacuum desiccator.

Part B: Synthesis of the Manganese(II) Complex [Mn(L1)₂]

  • In a 50 mL Schlenk flask under an inert atmosphere, dissolve the Schiff base ligand (L1) (2.73 g, 10 mmol) in 20 mL of hot absolute ethanol.

  • In a separate flask, dissolve manganese(II) acetate tetrahydrate (1.23 g, 5 mmol) in 10 mL of absolute ethanol.

  • Slowly add the manganese(II) acetate solution to the ligand solution with continuous stirring.

  • Reflux the mixture for 2 hours, during which a solid precipitate should form.

  • Cool the mixture to room temperature, filter the solid, wash with ethanol, and dry under vacuum.

Hypothetical Catalytic Evaluation: Knoevenagel Condensation

The synthesized [Mn(L1)₂] complex can be tested as a catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile.

  • To a mixture of benzaldehyde (0.106 g, 1 mmol) and malononitrile (0.066 g, 1 mmol) in 5 mL of ethanol, add the [Mn(L1)₂] catalyst (0.031 g, 5 mol%).

  • Stir the reaction mixture at room temperature for a specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration or extraction and purified by recrystallization.

Data Presentation
Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
168580
2.549592
52>9998

Table 1: Hypothetical catalytic activity of [Mn(L1)₂] in the Knoevenagel condensation.

Diagram of Synthesis Workflow

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Catalytic Reaction Salicylaldehyde Salicylaldehyde L1 Schiff Base Ligand (L1) Salicylaldehyde->L1 Condensation Undecenamine This compound Undecenamine->L1 L1->L1_input Mn_Acetate Mn(OAc)₂·4H₂O Mn_Complex [Mn(L1)₂] Catalyst Mn_Acetate->Mn_Complex Mn_Complex->Mn_Complex_input L1_input->Mn_Complex Reflux Benzaldehyde Benzaldehyde Product Condensation Product Benzaldehyde->Product Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Product Mn_Complex_input->Product Catalyst

Synthesis of Mn-Schiff Base Catalyst and its Application.

Application Note 2: Synthesis of a Supported Palladium Catalyst for Suzuki Coupling

Objective: To prepare a palladium catalyst supported on this compound functionalized silica nanoparticles and evaluate its performance in the Suzuki-Miyaura cross-coupling reaction.

The amine group of this compound can be used to functionalize the surface of silica nanoparticles. The terminal alkene can then be used to anchor a palladium catalyst. This creates a heterogeneous catalyst that can be easily recovered and reused.

Experimental Protocol

Part A: Functionalization of Silica Nanoparticles

  • Disperse silica nanoparticles (1 g) in 100 mL of dry toluene in a three-necked flask.

  • Add (3-aminopropyl)triethoxysilane (APTES) (1 mL) to pre-functionalize the silica surface and reflux for 12 hours under a nitrogen atmosphere.

  • Wash the amine-functionalized silica (SiO₂-NH₂) with toluene and ethanol and dry under vacuum.

  • React the SiO₂-NH₂ with succinic anhydride to introduce a carboxylic acid group.

  • Activate the carboxylic acid group with a carbodiimide (e.g., EDC) and then react with this compound to form an amide linkage.

Part B: Anchoring of Palladium

  • Suspend the this compound functionalized silica (1 g) in a solution of palladium(II) acetate (0.05 g) in acetone (50 mL).

  • Stir the suspension at room temperature for 24 hours.

  • Filter the solid, wash with acetone to remove any uncoordinated palladium, and dry under vacuum to obtain the supported palladium catalyst (Pd@SiO₂-Undecenyl).

Hypothetical Catalytic Evaluation: Suzuki-Miyaura Coupling

The supported palladium catalyst can be tested in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid.

  • In a reaction vessel, combine 4-bromoanisole (0.187 g, 1 mmol), phenylboronic acid (0.146 g, 1.2 mmol), potassium carbonate (0.414 g, 3 mmol), and the Pd@SiO₂-Undecenyl catalyst (20 mg, 1 mol% Pd).

  • Add a mixture of ethanol and water (3:1, 4 mL) as the solvent.

  • Heat the reaction mixture at 80 °C with stirring for the desired time.

  • After cooling, the catalyst can be recovered by filtration. The product can be extracted from the filtrate and purified by column chromatography.

Data Presentation
CycleReaction Time (h)Yield (%)
1396
2394
3491
4488

Table 2: Hypothetical reusability of the Pd@SiO₂-Undecenyl catalyst in the Suzuki-Miyaura coupling reaction.

Diagram of Synthesis and Catalytic Cycle

G cluster_0 Support Functionalization cluster_1 Palladium Anchoring cluster_2 Suzuki Coupling Silica Silica Nanoparticles AmineSilica Amine-Functionalized Silica Silica->AmineSilica APTES UndecenylSilica Undecenyl-Functionalized Silica AmineSilica->UndecenylSilica this compound UndecenylSilica->UndecenylSilica_input Pd_OAc Pd(OAc)₂ Supported_Pd Pd@SiO₂-Undecenyl Catalyst Pd_OAc->Supported_Pd Supported_Pd->Supported_Pd_input UndecenylSilica_input->Supported_Pd Stirring ArylHalide Aryl Halide CoupledProduct Coupled Product ArylHalide->CoupledProduct Pd Catalyst BoronicAcid Boronic Acid BoronicAcid->CoupledProduct Supported_Pd_input->CoupledProduct

Preparation of a Supported Palladium Catalyst.

Application Note 3: Synthesis of a Chiral Organocatalyst for Asymmetric Aldol Reaction

Objective: To synthesize a C₂-symmetric chiral primary amine organocatalyst from this compound and a chiral backbone, and to evaluate its efficacy in an asymmetric aldol reaction.

Primary amines are crucial in organocatalysis, often acting as a key component of bifunctional catalysts. By attaching this compound to a chiral scaffold, a new organocatalyst can be developed. The terminal alkene could be used for subsequent immobilization or further modification.

Experimental Protocol

Synthesis of the Chiral Organocatalyst

  • Start with a C₂-symmetric chiral diacid chloride, for example, (1R,2R)-cyclohexane-1,2-dicarboxylic acid dichloride.

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the chiral diacid chloride (10 mmol) in 50 mL of dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (3.72 g, 22 mmol) and triethylamine (3.04 mL, 22 mmol) in 30 mL of dry dichloromethane.

  • Add the amine solution dropwise to the diacid chloride solution at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral diamide organocatalyst.

Hypothetical Catalytic Evaluation: Asymmetric Aldol Reaction

The synthesized chiral organocatalyst can be tested in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

  • In a vial, dissolve the chiral organocatalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%) in 1 mL of a suitable solvent (e.g., chloroform).

  • Add 4-nitrobenzaldehyde (0.030 g, 0.2 mmol).

  • Add cyclohexanone (0.098 g, 1 mmol).

  • Stir the reaction at room temperature for the required duration.

  • Quench the reaction and analyze the crude product by ¹H NMR to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.

Data Presentation
SolventTime (h)Yield (%)dr (anti/syn)ee (%)
Chloroform488595:592 (anti)
Toluene727892:888 (anti)
Dichloromethane488294:690 (anti)

Table 3: Hypothetical performance of the chiral organocatalyst in the asymmetric aldol reaction.

Diagram of Logical Relationships

G cluster_0 Catalyst Synthesis cluster_1 Catalytic Application Chiral_Diacid C₂-Symmetric Diacid Chloride Organocatalyst Chiral Diamide Organocatalyst Chiral_Diacid->Organocatalyst Undecenamine This compound Undecenamine->Organocatalyst Organocatalyst->Organocatalyst_input Aldehyde Aldehyde Aldol_Product Chiral Aldol Product Aldehyde->Aldol_Product Ketone Ketone Ketone->Aldol_Product Organocatalyst_input->Aldol_Product Asymmetric Aldol Reaction

Synthesis and Application of a Chiral Organocatalyst.

Application Notes and Protocols for the Use of Undec-10-en-1-amine in the Development of Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic coatings are critical in a multitude of applications, including the fabrication of self-cleaning surfaces, moisture-resistant electronics, and in the biomedical field for controlling protein adsorption and cellular interaction with implantable devices. The ability to precisely tune surface wettability is a cornerstone of advanced material design. Undec-10-en-1-amine, a bifunctional molecule featuring a terminal amine group and a terminal alkene, presents a versatile platform for the synthesis of such coatings. Its long aliphatic chain (C11) inherently imparts hydrophobicity, while the reactive amine and vinyl groups offer pathways for covalent surface attachment and polymerization, respectively.

These application notes provide detailed protocols for two distinct methods of creating hydrophobic coatings using this compound: Self-Assembled Monolayer (SAM) formation and Plasma Enhanced Chemical Vapor Deposition (PECVD) , also known as plasma polymerization.

Method 1: Hydrophobic Surface Modification via Self-Assembled Monolayer (SAM) Formation

This method leverages the primary amine group of this compound to form a covalent bond with an activated substrate surface, resulting in a densely packed monolayer with the hydrophobic undecenyl chains oriented outwards.

Experimental Protocol: SAM Formation on a Silicon Substrate
  • Substrate Preparation and Activation:

    • Cut silicon wafers into 1 cm x 1 cm pieces.

    • Clean the substrates by sonication in acetone, followed by isopropyl alcohol, and finally deionized (DI) water (15 minutes each).

    • Dry the substrates under a stream of nitrogen gas.

    • Activate the surface by creating hydroxyl groups using an oxygen plasma cleaner for 5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the activated substrates thoroughly with DI water and dry with nitrogen.

  • SAM Deposition:

    • Prepare a 10 mM solution of this compound in anhydrous toluene in a sealed container.

    • Place the activated and dried silicon substrates in the solution.

    • Allow the self-assembly process to proceed for 24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • After incubation, remove the substrates from the solution.

  • Post-Deposition Cleaning:

    • Rinse the coated substrates with fresh anhydrous toluene to remove any physisorbed molecules.

    • Perform a final rinse with isopropyl alcohol and dry under a stream of nitrogen.

    • Store the modified substrates in a desiccator until characterization.

Data Presentation: Expected Surface Properties
ParameterUnmodified SiliconActivated SiliconThis compound Modified Silicon
Static Water Contact Angle ~30-40°<10°~95-105°
Surface Free Energy (mN/m) ~55-65>70~25-35
Monolayer Thickness (nm) N/AN/A~1.2-1.5

Visualization: SAM Formation Workflow and Mechanism

SAM_Formation cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism A Substrate Cleaning (Acetone, IPA, DI Water) B Surface Activation (O2 Plasma / Piranha) A->B C SAM Deposition (this compound in Toluene) B->C D Rinsing and Drying (Toluene, IPA, N2) C->D SiOH Si-OH (Activated Surface) Si_Amine Si-NH-(CH2)9-CH=CH2 (Covalent Bond) SiOH->Si_Amine + Amine H2N-(CH2)9-CH=CH2 (this compound) Amine->Si_Amine

Caption: Workflow and reaction mechanism for SAM formation.

Method 2: Hydrophobic Coating via Plasma Polymerization

Plasma polymerization utilizes an energetic plasma to fragment the this compound monomer in the vapor phase, which then deposits as a highly cross-linked, pinhole-free polymeric thin film on the substrate. This method is advantageous for coating complex geometries and is not dependent on the substrate's surface chemistry.

Experimental Protocol: Plasma Polymerization of this compound
  • Substrate Preparation:

    • Clean the substrates (e.g., glass slides, polymer films) as described in Method 1 (Step 1a-c).

    • Place the cleaned and dried substrates into the plasma reactor chamber.

  • Plasma Reactor Setup:

    • Evacuate the chamber to a base pressure of <10 mTorr.

    • Introduce this compound vapor into the chamber from a heated reservoir. Control the flow rate using a mass flow controller to achieve a working pressure of ~100 mTorr.

    • Allow the pressure to stabilize for 10 minutes.

  • Plasma Deposition:

    • Initiate the plasma using a radio frequency (RF) power source (13.56 MHz). A continuous wave power of 20-50 W is a typical starting range.

    • The plasma will have a characteristic glow. Deposition time will determine the film thickness; a 10-minute deposition is a good starting point.

    • During deposition, the monomer fragments and polymerizes on the substrate surface.

  • Post-Deposition:

    • Turn off the RF power and stop the monomer flow.

    • Allow the chamber to cool and vent to atmospheric pressure with nitrogen.

    • Remove the coated substrates and store them in a clean, dry environment.

Data Presentation: Expected Coating Properties
ParameterUnmodified SubstratePlasma Polymerized Coating (5 min)Plasma Polymerized Coating (15 min)
Static Water Contact Angle Substrate Dependent~100-110°~105-115°
Coating Thickness (nm) N/A~20-30~60-80
Surface Roughness (RMS, nm) <1~2-4~3-6

Visualization: Plasma Polymerization Workflow

Plasma_Polymerization A Substrate Placement in Reactor B Chamber Evacuation (<10 mTorr) A->B C Monomer Introduction (this compound vapor) B->C D Plasma Ignition (RF Power) C->D E Polymer Film Deposition D->E F Venting and Sample Removal E->F

Caption: Experimental workflow for plasma polymerization.

Characterization of Hydrophobic Coatings

To confirm the successful deposition and hydrophobic nature of the coatings, the following characterization techniques are recommended:

  • Contact Angle Goniometry: This is the primary method to quantify the hydrophobicity of the surface. A water droplet is placed on the surface, and the angle it makes with the surface is measured. Angles greater than 90° indicate a hydrophobic surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of nitrogen (from the amine group) and a high carbon-to-oxygen ratio, which is indicative of a successful organic coating.

  • Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to assess the smoothness and uniformity of the deposited SAM or plasma-polymerized film and to measure the coating thickness via scratch tests.

  • Fourier-Transform Infrared Spectroscopy (FTIR): In attenuated total reflectance (ATR) mode, FTIR can identify the characteristic chemical bonds present in the coating, such as C-H, N-H, and C=C, confirming the chemical structure of the deposited layer.

These protocols and data provide a comprehensive guide for researchers to begin developing and characterizing hydrophobic coatings using the versatile precursor, this compound. The choice between SAM and plasma polymerization will depend on the specific application, substrate, and desired coating properties.

Application of Undec-10-en-1-amine in Drug Delivery Systems: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring novel excipients and functional molecules for drug delivery will find that the field heavily relies on well-characterized compounds with established safety and efficacy profiles. The current body of research predominantly focuses on other amine-containing molecules, particularly those functionalized with polyethylene glycol (PEG), for enhancing the biocompatibility and circulation time of nanocarriers.

General Principles of Amine Functionalization in Drug Delivery

The primary amino group (-NH2) is a versatile functional handle for the covalent attachment of various moieties to drug delivery systems. This process, known as amine functionalization, is a cornerstone of modern nanomedicine. The introduction of amine groups onto the surface of nanoparticles or polymers allows for:

  • Attachment of Targeting Ligands: Antibodies, peptides, or other molecules that recognize specific cell surface receptors can be conjugated to the amine groups, enabling targeted drug delivery to diseased tissues and minimizing off-target effects.

  • Conjugation of Drugs: Therapeutic agents can be covalently linked to the carrier, providing a more stable formulation compared to physical encapsulation.

  • Surface Charge Modulation: The primary amine is protonated at physiological pH, imparting a positive zeta potential to the drug carrier. This can enhance interaction with negatively charged cell membranes, potentially improving cellular uptake.

  • Layer-by-Layer Assembly: The positive charge allows for the electrostatic deposition of negatively charged polymers or other molecules to build multilayered coatings on the drug carrier.

Hypothetical Application Workflow for Undec-10-en-1-amine

While no specific protocols exist for this compound, a hypothetical workflow for its application in modifying a carboxylated nanoparticle can be conceptualized based on standard bioconjugation chemistries. This would typically involve a two-step process.

First, the carboxylic acid groups on a nanoparticle would be activated, commonly using carbodiimide chemistry with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a more stable NHS-ester intermediate.

Subsequently, the primary amine of this compound would react with the NHS-ester to form a stable amide bond, thereby functionalizing the nanoparticle surface. The terminal alkene group would then be available for further modification, for example, via thiol-ene "click" chemistry.

Below is a generalized workflow diagram for this hypothetical process.

G cluster_activation Step 1: Nanoparticle Activation cluster_functionalization Step 2: Amine Conjugation cluster_further_mod Step 3: Potential Further Modification np_cooh Carboxylated Nanoparticle activated_np NHS-activated Nanoparticle np_cooh->activated_np Carbodiimide Chemistry edc_nhs EDC / NHS functionalized_np Functionalized Nanoparticle (Amide Bond Formation) activated_np->functionalized_np Amine Coupling undec_amine This compound undec_amine->functionalized_np final_conjugate Final Bioconjugate functionalized_np->final_conjugate Thiol-ene 'Click' Chemistry thiol_molecule Thiol-containing Molecule thiol_molecule->final_conjugate

Hypothetical workflow for nanoparticle functionalization.

Data Presentation

As no experimental data for drug delivery systems utilizing this compound has been found, a data table cannot be provided. For related amine-functionalized systems, researchers typically characterize the following parameters:

ParameterMethodTypical Values (Example)
Hydrodynamic DiameterDynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialLaser Doppler Velocimetry+20 to +40 mV
Drug Loading Capacity (%)Spectrophotometry / Chromatography5 - 15%
Encapsulation Efficiency (%)Spectrophotometry / Chromatography> 80%

It is crucial to emphasize that the values presented in the table above are illustrative examples for amine-functionalized nanoparticles in general and are not specific to systems modified with this compound.

Conclusion

The application of this compound in drug delivery systems remains a largely unexplored area. While its chemical structure suggests potential for creating novel drug carriers and bioconjugates, the absence of published research, quantitative data, and established protocols indicates that its utility in this field has yet to be demonstrated. Researchers interested in this molecule would need to undertake foundational studies to establish its synthesis into drug delivery platforms, characterize its physicochemical properties, and evaluate its biological performance both in vitro and in vivo. For now, the scientific community relies on other, more extensively studied amine-containing compounds for the development of advanced drug delivery technologies.

Troubleshooting & Optimization

Technical Support Center: Purification of Undec-10-en-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the purification of Undec-10-en-1-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound samples?

A1: The impurities present in your crude this compound will largely depend on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 11-bromoundec-1-ene, 10-undecenoyl chloride, or 10-undecenal.

  • Over-alkylation Products: If the synthesis involves alkylation of ammonia or a primary amine, di- and tri-undecenylamines can form.

  • Byproducts from Reductions: If prepared by the reduction of an amide (e.g., 10-undecenamide) or an azide, you may have residual starting material or incompletely reduced intermediates. For instance, when using lithium aluminum hydride (LiAlH₄) for amide reduction, the reaction may sometimes stall, leaving unreacted amide.[1][2]

  • Solvent Residues: Residual solvents from the reaction or initial workup are common.

  • Oxidation Products: Long-chain amines can be susceptible to oxidation, especially when exposed to air and heat, which can lead to colored impurities.[3]

Q2: Which purification method is most suitable for this compound?

A2: The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Acid-Base Extraction: This is an excellent first step for removing neutral and acidic impurities. The basic amine is protonated with an acid to form a water-soluble salt, which is then separated from organic-soluble impurities.

  • Vacuum Distillation: As a high-boiling point liquid, vacuum distillation is the preferred method for purifying this compound on a larger scale, as it prevents thermal degradation.[3]

  • Column Chromatography: For achieving very high purity, especially on a smaller scale, flash column chromatography is effective. However, due to the basic nature of the amine, standard silica gel can lead to poor separation. It is often necessary to use deactivated silica gel or an amine-functionalized stationary phase.[4]

  • Crystallization of an Amine Salt: For achieving very high purity, the amine can be converted to a crystalline salt (e.g., hydrochloride or picrate), which can be purified by recrystallization. The pure amine is then regenerated by treatment with a base.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Bumping or Uneven Boiling - Inadequate stirring or lack of boiling chips.- Vacuum applied too rapidly.- Ensure smooth and vigorous stirring with a magnetic stir bar.- Gradually decrease the pressure to the desired level.
Product is Discolored After Distillation - Thermal decomposition due to excessive temperature.- Presence of oxygen.- Ensure a sufficiently low vacuum is achieved to lower the boiling point.- Purge the distillation apparatus with an inert gas like nitrogen before heating.[3]
Low Recovery/Yield - Leaks in the vacuum system.- Inefficient condensation.- Check all joints and connections for proper sealing. Ensure joints are appropriately greased.[5]- Ensure the condenser has a sufficient flow of cold water.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Product Streaking or Tailing on TLC/Column - Strong interaction between the basic amine and acidic silica gel.- Deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine.[4]- Use an amine-functionalized silica column.
Product Stuck on the Baseline (Rf ≈ 0) - The mobile phase is not polar enough.- Gradually increase the polarity of the eluent. A common system for amines is a gradient of methanol in dichloromethane.
Poor Separation of Impurities - Inappropriate solvent system.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a target Rf value of 0.25-0.35 for this compound.[6]
Acid-Base Extraction
Issue Possible Cause(s) Troubleshooting Steps
Emulsion Formation at the Interface - Vigorous shaking.- Similar densities of the aqueous and organic layers.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Low Yield of Recovered Amine - Incomplete extraction into the aqueous layer.- Incomplete basification before back-extraction.- Perform multiple extractions with the acidic solution.- Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine back into an organic solvent.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for purifying thermally stable, high-boiling point liquids like this compound.

Methodology:

  • Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use a magnetic stirrer and a stir bar in the distillation flask.

  • Initial Vacuum: Add the crude this compound to the distillation flask. Begin stirring and gradually apply a vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the distillation flask.

  • Fraction Collection:

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature rises and stabilizes, collect the main fraction of this compound. The predicted boiling point is around 123-124 °C at 21 mmHg.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains.

  • Cooling: Allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

Diagram 1: Vacuum Distillation Workflow

G cluster_setup Setup cluster_distillation Distillation cluster_completion Completion A Assemble Vacuum Distillation Apparatus B Add Crude Amine and Stir Bar A->B C Apply Vacuum Gradually B->C D Heat Gently C->D E Collect Low-Boiling Impurities D->E F Collect Pure This compound E->F G Stop Heating F->G H Cool to Room Temp G->H I Release Vacuum H->I

Caption: Workflow for the purification of this compound by vacuum distillation.

Protocol 2: Purification by Column Chromatography on Deactivated Silica

This protocol is designed to minimize the interaction of the basic amine with the acidic silica gel.

Methodology:

  • Deactivation of Silica Gel:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Add 1-3% (v/v) of triethylamine to the slurry and stir for 15-30 minutes.

  • Column Packing:

    • Pack a chromatography column with the deactivated silica slurry.

    • Allow the silica to settle, and then add a thin layer of sand to the top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 2: Column Chromatography Decision Tree

G Start Crude Amine Sample TLC_Check Run TLC with Standard Solvent System (e.g., Hex/EtOAc) Start->TLC_Check Streaking Streaking or Rf = 0? TLC_Check->Streaking Yes Good_Sep Good Separation? TLC_Check->Good_Sep No Deactivate Prepare Deactivated Silica (add 1-3% Triethylamine to eluent) Streaking->Deactivate Run_Column Run Column with Standard Silica Good_Sep->Run_Column Run_Column_Deactivated Run_Column_Deactivated Deactivate->Run_Column_Deactivated Run Column with Deactivated Silica Collect Collect and Combine Pure Fractions Run_Column->Collect Run_Column_Deactivated->Collect

Caption: Decision process for choosing the stationary phase in column chromatography.

Protocol 3: Purification via Recrystallization of the Picrate Salt

This method can yield highly pure material and is useful for removing closely related amine impurities. Picrate salts are often brightly colored, aiding in their visualization and handling.[7]

Methodology:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as ethanol or methanol.

    • In a separate flask, prepare a saturated solution of picric acid in the same solvent.

    • Slowly add the picric acid solution to the amine solution with stirring. A yellow precipitate of the picrate salt should form.

  • Recrystallization:

    • Isolate the crude picrate salt by filtration.

    • Choose a suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture with water) by testing the solubility of the salt in small amounts of hot and cold solvents.

    • Dissolve the crude salt in a minimal amount of the boiling solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation and Regeneration:

    • Collect the pure picrate salt crystals by vacuum filtration and wash with a small amount of cold solvent.

    • To regenerate the free amine, dissolve the picrate salt in a mixture of water and an organic solvent (e.g., diethyl ether).

    • Add a strong aqueous base (e.g., 2M NaOH) and shake. The picrate will move to the aqueous layer, and the free amine will be in the organic layer.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Long-Chain Primary Amines

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Vacuum Distillation >98%70-90%- Scalable- Effective for removing non-volatile impurities- Requires thermally stable compounds- May not separate compounds with close boiling points
Column Chromatography >99%50-80%- High resolution- Can separate closely related compounds- Can be slow and solvent-intensive- Potential for product loss on the column[4]
Recrystallization of Salt >99.5%60-85% (overall)- Can achieve very high purity- Removes impurities with similar properties- Multi-step process- Requires finding a suitable salt and recrystallization solvent

Note: The values presented are typical and can vary depending on the specific impurities and experimental conditions.

Mandatory Visualization

Diagram 3: Logical Relationship of Purification Choices

G cluster_purification Purification Strategy Start Crude this compound Initial_Purity Initial Purity Assessment (e.g., GC-MS, NMR) Start->Initial_Purity Acid_Base Acid-Base Extraction (Removes Neutral/Acidic Impurities) Initial_Purity->Acid_Base Major non-basic impurities Salt_Recryst Salt Recrystallization (For Highest Purity) Initial_Purity->Salt_Recryst Very high purity needed Distillation Vacuum Distillation (For Large Scale & Non-volatile Impurities) Acid_Base->Distillation Large scale Chromatography Column Chromatography (For High Purity & Small Scale) Acid_Base->Chromatography Small scale, high purity needed Final_Product Pure this compound Distillation->Final_Product Purity sufficient Chromatography->Final_Product Purity sufficient Salt_Recryst->Final_Product Purity sufficient

Caption: Decision workflow for selecting a purification method for this compound.

References

Technical Support Center: Polymerization of Undec-10-en-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of Undec-10-en-1-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Issue 1: Low or No Polymer Yield

Potential Cause Recommended Solution
Catalyst Poisoning by the Amine Group: The primary amine can act as a Lewis base and deactivate the catalyst, particularly with transition metal catalysts like Ziegler-Natta or metallocenes.Protect the Amine Group: Prior to polymerization, protect the amine functionality with a suitable protecting group such as tert-butoxycarbonyl (t-Boc) or trimethylsilyl (TMS). The protecting group can be removed post-polymerization.
Inhibitor Presence: The monomer may contain inhibitors from manufacturing or storage (e.g., MEHQ).Purify the Monomer: Pass the monomer through a column of activated basic alumina to remove inhibitors.
Impurities in the Reaction System: Water, oxygen, or other impurities can quench the catalyst or initiator.Ensure Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox. Use freshly dried solvents.
Incorrect Catalyst or Initiator Choice: The selected catalyst or initiator may not be suitable for monomers with primary amine groups.Select a Tolerant Catalyst: Consider using late-transition metal catalysts or robust radical polymerization initiators. For coordination polymerization, specific metallocene/borate systems have shown some tolerance to protected amines.

Issue 2: Poor Control Over Molar Mass and High Dispersity (Đ > 1.5)

Potential Cause Recommended Solution
Chain Transfer Reactions: The N-H bonds of the primary amine can participate in chain transfer reactions, leading to a broad molar mass distribution.Protect the Amine Group: Protection of the amine group will prevent chain transfer reactions originating from the N-H bonds.
Uncontrolled Radical Polymerization: Conventional free-radical polymerization of functional monomers can be difficult to control.Utilize Controlled Radical Polymerization (CRP) Techniques: Employ methods like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP) for better control over the polymerization.[1]
Side Reactions of the Amine: The primary amine can undergo side reactions with the growing polymer chain or other monomers.Optimize Reaction Conditions: Lowering the reaction temperature may help to suppress side reactions. Ensure high purity of all reagents.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound challenging?

A1: The primary challenge arises from the presence of the primary amine group. This group can act as a catalyst poison for many transition metal catalysts used in coordination polymerization.[2] It can also lead to side reactions and a lack of control in radical polymerizations, such as acting as a chain transfer agent.[3]

Q2: What are the most common side reactions to be aware of?

A2: The primary amine group can undergo several side reactions, including:

  • Michael Addition: If copolymerizing with acrylic monomers, the amine can undergo a Michael addition reaction.

  • Reaction with Initiators: The amine can react with certain radical initiators.

  • Chain Transfer: The N-H bonds can act as a source of chain transfer, which can terminate a growing polymer chain and initiate a new one, leading to branched polymers and a broad molar mass distribution.

  • Cross-linking: In some cases, side reactions involving the amine can lead to cross-linking and gel formation.

Q3: Is it necessary to protect the amine group before polymerization?

A3: In most cases, yes. Protecting the primary amine group is a highly recommended strategy to prevent catalyst poisoning and unwanted side reactions.[3][4][5] This allows for a wider range of polymerization techniques to be used and generally leads to better-defined polymers. The protecting group can be removed after polymerization to yield the desired primary amine functionality.

Q4: Which protecting groups are suitable for the amine on this compound?

A4: Common protecting groups for primary amines in polymerization include:

  • tert-Butoxycarbonyl (t-Boc): Stable to many polymerization conditions and can be removed with acid.

  • Trimethylsilyl (TMS): Can be used, but may be less stable to certain conditions.

  • N-Succinimidyl ester (NHS): Can be used to create a protected initiator for better incorporation of the amine monomer.[3]

Q5: What polymerization methods are recommended for this compound?

A5: With a protected amine group, several methods can be successful:

  • Metallocene-Catalyzed Polymerization: Certain metallocene/borate catalyst systems have shown success in polymerizing amino-functionalized α-olefins.[6][7]

  • Acyclic Diene Metathesis (ADMET) Polymerization: If converted to a diene, ADMET can be a viable route.[8]

  • Controlled Radical Polymerization (CRP): Techniques like ATRP, RAFT, and NMP offer good control over the polymerization of protected amine-functional monomers.[1][3][4]

Experimental Protocols

Protocol 1: Protection of this compound with Boc Anhydride

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting N-Boc-Undec-10-en-1-amine by column chromatography on silica gel.

Protocol 2: General Procedure for RAFT Polymerization of N-Boc-Undec-10-en-1-amine

  • In a Schlenk flask, combine N-Boc-Undec-10-en-1-amine, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN).

  • Add a solvent (e.g., toluene or 1,4-dioxane).

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.

  • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

Protocol 3: Deprotection of N-Boc-poly(this compound)

  • Dissolve the N-Boc protected polymer in a suitable solvent (e.g., DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Precipitate the deprotected polymer in a suitable non-solvent and wash it to remove residual acid.

  • Dry the final poly(this compound) under vacuum.

Quantitative Data Summary

Researchers should aim to collect and tabulate the following data to compare different polymerization experiments:

Experiment ID Polymerization Method Catalyst/Initiator [Monomer]:[Initiator]:[Catalyst] Solvent Temp (°C) Time (h) Conversion (%) Mn ( g/mol ) Đ (Mw/Mn)
Example-01RAFTAIBN100:1:0.2Toluene70248515,0001.2
Example-02MetalloceneCp₂ZrCl₂/MAO200:1:100Toluene5046025,0002.5

Visualizations

Protection_Polymerization_Deprotection Monomer This compound Protected_Monomer Protected Monomer (e.g., N-Boc) Monomer->Protected_Monomer Protection Polymerization Polymerization (e.g., RAFT, ATRP) Protected_Monomer->Polymerization Protected_Polymer Protected Polymer Polymerization->Protected_Polymer Deprotection Deprotection (e.g., TFA) Protected_Polymer->Deprotection Final_Polymer poly(this compound) Deprotection->Final_Polymer

Caption: General workflow for the polymerization of this compound via a protection strategy.

Troubleshooting_Workflow Start Polymerization Issue Check_Yield Low/No Yield? Start->Check_Yield Check_Control Poor Control? (High Đ) Start->Check_Control Protect_Amine Protect Amine Group Check_Yield->Protect_Amine Yes Purify_Monomer Purify Monomer Check_Yield->Purify_Monomer Yes Inert_Atmosphere Ensure Inert Atmosphere Check_Yield->Inert_Atmosphere Yes Check_Control->Protect_Amine Yes Use_CRP Use CRP Technique (RAFT, ATRP) Check_Control->Use_CRP Yes Optimize_Conditions Optimize Conditions (Temp, Conc.) Check_Control->Optimize_Conditions Yes Success Successful Polymerization Protect_Amine->Success Purify_Monomer->Success Inert_Atmosphere->Success Use_CRP->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for common polymerization issues.

Side_Reactions Amine This compound -NH₂ Catalyst Catalyst Poisoning Amine->Catalyst Chain_Transfer Chain Transfer Amine->Chain_Transfer Michael_Addition Michael Addition (with acrylates) Amine->Michael_Addition

Caption: Potential side reactions involving the primary amine group.

References

Technical Support Center: Optimizing Undec-10-en-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Undec-10-en-1-amine. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary and reliable synthetic routes for this compound, each with its own set of advantages and disadvantages:

  • Gabriel Synthesis: This method involves the reaction of 1-bromo-10-undecene with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to liberate the primary amine. It is known for preventing the common issue of over-alkylation.[1][2]

  • Hofmann Rearrangement: This route starts with 10-undecenoic acid, which is first converted to 10-undecenamide. The amide is then treated with bromine and a strong base to yield this compound, a product with one less carbon than the starting amide.[3][4]

  • Reductive Amination: 10-undecenal can be reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form this compound directly.[5][6]

Q2: How can I purify the final this compound product?

A2: Long-chain primary amines like this compound can be challenging to purify. A common and effective method is acid-base extraction. The crude product, dissolved in an organic solvent, is washed with an aqueous acid (e.g., 1M HCl). The amine is protonated and moves into the aqueous layer as the ammonium salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent. The final product can then be isolated after drying and evaporation of the solvent. Distillation under reduced pressure is also a viable method for thermally stable amines.

Q3: Can the terminal double bond be reduced during the synthesis?

A3: Yes, unwanted reduction of the terminal double bond is a potential side reaction, particularly when using strong, non-selective reducing agents. For instance, in the synthesis from 10-undecenamide, while LiAlH4 is effective for reducing the amide, it can potentially affect the alkene if not used under controlled conditions.[7] Similarly, in reductive amination, the choice of reducing agent is critical. Milder reagents like sodium cyanoborohydride (NaBH3CN) are preferred as they selectively reduce the imine intermediate over the aldehyde and the alkene.

Troubleshooting Guides

Route 1: Gabriel Synthesis

Problem 1: Low or no yield of N-(Undec-10-en-1-yl)phthalimide.

  • Possible Cause: Incomplete deprotonation of phthalimide.

    • Solution: Ensure the use of a sufficiently strong and dry base like potassium hydride (KH) or potassium hydroxide (KOH) in an appropriate aprotic solvent like DMF.[2]

  • Possible Cause: The reaction is too slow.

    • Solution: The reaction can be sluggish. Consider heating the reaction mixture and extending the reaction time. Using a polar aprotic solvent such as DMF can help accelerate the SN2 reaction.[8]

  • Possible Cause: Impure 1-bromo-10-undecene.

    • Solution: Purify the starting alkyl halide by distillation before use.

Problem 2: Difficulty in cleaving the N-alkylphthalimide.

  • Possible Cause: Harsh hydrolysis conditions are degrading the product.

    • Solution: The use of hydrazine (Ing-Manske procedure) in a solvent like ethanol is a milder alternative to strong acid or base hydrolysis and often gives higher yields.[1][8]

  • Possible Cause: The phthalhydrazide byproduct is difficult to separate from the desired amine.

    • Solution: Phthalhydrazide is a solid precipitate that can often be removed by filtration.[1] Ensure the reaction mixture is cooled sufficiently to maximize precipitation before filtering.

Route 2: Hofmann Rearrangement

Problem 1: Low yield of this compound.

  • Possible Cause: Incomplete formation of the N-bromoamide intermediate.

    • Solution: Ensure the slow addition of bromine to the amide solution in the presence of a strong base like NaOH at a low temperature to control the reaction.

  • Possible Cause: The reaction conditions are too harsh for the long alkyl chain.

    • Solution: For long-chain amides (greater than 6 carbons), yields can be low with aqueous NaOH. A modified procedure using bromine and sodium methoxide in methanol can be employed to form the corresponding carbamate, which is then hydrolyzed to the amine.[9]

  • Possible Cause: Side reactions due to the basic conditions.

    • Solution: Consider using alternative, milder reagents for the rearrangement, such as N-bromosuccinimide (NBS) and a non-nucleophilic base like DBU.[10]

Problem 2: The reaction is not proceeding to completion.

  • Possible Cause: Insufficient base.

    • Solution: Ensure at least three equivalents of base are used: one for the deprotonation of the amide, one to react with bromine to form the hypobromite, and one for the final hydrolysis of the isocyanate.

  • Possible Cause: Low reaction temperature.

    • Solution: The rearrangement step (migration of the alkyl group) typically requires heating. Monitor the reaction temperature closely as per the protocol.[11]

Route 3: Reductive Amination

Problem 1: Low conversion of 10-undecenal.

  • Possible Cause: Inefficient imine formation.

    • Solution: Imine formation is often favored under mildly acidic conditions (pH 4-5). This can be achieved by using ammonium acetate or by adding a catalytic amount of a weak acid.

  • Possible Cause: The reducing agent is decomposing the starting aldehyde.

    • Solution: Use a mild and selective reducing agent like NaBH3CN, which is less likely to reduce the aldehyde directly compared to stronger reagents like NaBH4.

Problem 2: Formation of 10-undecen-1-ol as a major byproduct.

  • Possible Cause: The reducing agent is not selective for the imine.

    • Solution: This is a common issue with less selective hydrides like NaBH4. Switching to NaBH3CN or sodium triacetoxyborohydride (STAB) will significantly favor the reduction of the protonated imine (iminium ion) over the carbonyl group.[5]

Problem 3: Formation of secondary and tertiary amines.

  • Possible Cause: The newly formed primary amine is reacting with the starting aldehyde.

    • Solution: Use a large excess of the ammonia source to statistically favor the formation of the primary amine.[5] A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also help control this side reaction.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterGabriel SynthesisHofmann RearrangementReductive Amination
Starting Material 1-Bromo-10-undecene10-Undecenoic Acid10-Undecenal
Key Reagents Potassium phthalimide, HydrazineNaOH, Br₂Ammonia, NaBH₃CN
Number of Steps 22 (from acid)1
Typical Yield High (often >80%)Moderate to High (60-80%)Moderate to High (60-85%)
Key Advantages Avoids over-alkylation, clean reactionUtilizes a readily available starting materialOne-pot procedure
Key Disadvantages Harsh cleavage conditions may be requiredUse of toxic bromine, loss of one carbon atomPotential for side products (alcohol, over-alkylation)

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

  • N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF. Add 1-bromo-10-undecene (1.0 equivalent) and heat the mixture with stirring at 80-90°C for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water to precipitate the crude N-(Undec-10-en-1-yl)phthalimide. Filter the solid, wash with water, and dry.

  • Hydrazinolysis: Suspend the crude N-alkylphthalimide in ethanol. Add hydrazine hydrate (10 equivalents) and reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Isolation: Cool the mixture to room temperature and filter off the phthalhydrazide. Wash the solid with cold ethanol. The filtrate contains the desired amine. Evaporate the ethanol under reduced pressure.

  • Purification: Purify the crude amine by acid-base extraction as described in the FAQs.

Protocol 2: Hofmann Rearrangement for this compound

  • Amide Formation: Convert 10-undecenoic acid to 10-undecenoyl chloride using thionyl chloride. React the acyl chloride with excess aqueous ammonia to form 10-undecenamide. Purify the amide by recrystallization.

  • Rearrangement: In a flask cooled in an ice bath, dissolve 10-undecenamide (1.0 equivalent) in a solution of sodium hydroxide (4.0 equivalents) in water.

  • Slowly add a solution of bromine (1.1 equivalents) in NaOH solution while maintaining the temperature below 10°C.

  • After the addition is complete, warm the reaction mixture to 70-80°C for 1-2 hours.

  • Isolation: Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude amine by vacuum distillation.

Protocol 3: Reductive Amination for this compound

  • Reaction Setup: To a solution of 10-undecenal (1.0 equivalent) in methanol, add a large excess of ammonium acetate (e.g., 10 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding dilute HCl until the gas evolution ceases. Make the solution basic with aqueous NaOH.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography or vacuum distillation.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Final Product start1 10-Undecenoic Acid amide_form Amide Formation (SOCl₂, NH₃) start1->amide_form start2 1-Bromo-10-undecene gabriel Gabriel Synthesis (K-Phthalimide, N₂H₄) start2->gabriel start3 10-Undecenal reductive_amination Reductive Amination (NH₃, NaBH₃CN) start3->reductive_amination hofmann Hofmann Rearrangement (Br₂, NaOH) amide_form->hofmann product This compound hofmann->product gabriel->product reductive_amination->product

Caption: Synthetic pathways to this compound.

Troubleshooting_Reductive_Amination cluster_byproducts Byproduct Analysis cluster_solutions Solutions start Low Yield in Reductive Amination q1 Major byproduct observed? start->q1 byproduct1 10-Undecen-1-ol q1->byproduct1 Yes byproduct2 Secondary/Tertiary Amine q1->byproduct2 Yes byproduct3 Unreacted Aldehyde q1->byproduct3 No (Low Conversion) sol1 Use selective reducing agent (e.g., NaBH₃CN) byproduct1->sol1 sol2 Use large excess of ammonia source byproduct2->sol2 sol3 Optimize pH (4-5) for imine formation byproduct3->sol3

Caption: Troubleshooting low yields in reductive amination.

References

Stability of Undec-10-en-1-amine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Undec-10-en-1-amine under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat this compound?

A1: For long-term storage, it is recommended to store neat this compound in a tightly-closed container in a cool, dry, and well-ventilated area, protected from light.[1][2] To prevent degradation, it should be kept away from sources of ignition and incompatible substances such as strong oxidizing agents and concentrated acids.[3] For optimal stability, storage under an inert atmosphere, such as nitrogen or argon, is advised to minimize oxidation.[3]

Q2: How should I store solutions of this compound?

A2: The appropriate storage conditions for solutions of this compound depend on the solvent and the intended duration of storage. For stock solutions, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Solutions in anhydrous aprotic solvents are generally more stable. For short-term storage (up to a few days), refrigeration at 2-8°C is often suitable. For long-term storage, freezing at -20°C or -80°C is recommended, preferably under an inert atmosphere.[3]

Q3: What are the primary degradation pathways for this compound?

A3: this compound is susceptible to degradation through two primary pathways:

  • Oxidation: The amine functional group can be oxidized, especially when exposed to air (oxygen).[4][5] This can lead to the formation of various oxidation products, including imines, nitroso compounds, or further degradation products.[4] The terminal double bond is also susceptible to oxidation.

  • Reaction with Acids: As a primary amine, this compound is basic and will react vigorously with strong acids to form salts.[4] While this is a chemical reaction rather than degradation in the sense of decomposition, it alters the chemical nature of the compound.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with amine functional groups and double bonds can be sensitive to light.[5][6] Photochemical reactions can lead to degradation. Therefore, it is crucial to store this compound in amber vials or other light-protecting containers.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong acids, strong oxidizing agents, and acid chlorides.[3][4][7] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow/brown, increased viscosity) Oxidation or contamination of the amine.Discard the degraded material. For future prevention, store under an inert atmosphere and in a tightly sealed container.[2][3]
Unexpected experimental results (e.g., low yield, formation of byproducts) Degradation of this compound due to improper storage or handling.Verify the purity of your this compound sample using analytical techniques like GC-MS or NMR spectroscopy. Ensure storage conditions align with recommendations (cool, dry, dark, inert atmosphere).[8]
Precipitate formation in a solution The salt of the amine may have formed due to exposure to acidic impurities (e.g., from the solvent or atmosphere).Ensure the use of high-purity, dry solvents. Consider storing solutions under an inert atmosphere.
Inconsistent results between different batches Batch-to-batch variability in purity or degradation of an older batch.Always use a fresh, unopened bottle for critical experiments. Perform a quick purity check (e.g., TLC, GC) before use.

Stability Data Summary

Storage Condition Expected Stability (Neat) Potential Degradation Products
Room Temperature (20-25°C), Exposed to Air and Light LowImines, oxidation products of the double bond, colored impurities
Room Temperature (20-25°C), in a Sealed Container, Protected from Light ModerateSlow oxidation may still occur.
Refrigerated (2-8°C), in a Sealed Container, Protected from Light GoodMinimal degradation expected for short to medium-term storage.
Frozen (-20°C), in a Sealed Container, Protected from Light ExcellentRecommended for long-term storage.
Under Inert Atmosphere (Nitrogen or Argon), Protected from Light ExcellentProvides the best protection against oxidative degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and identify potential degradation products of this compound under different storage conditions over time.

Materials:

  • This compound

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Amber glass vials with screw caps and PTFE septa

  • Nitrogen or Argon gas for inerting

Procedure:

  • Time-Zero Analysis:

    • Prepare a stock solution of fresh this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Immediately analyze the solution by GC-MS to establish the initial purity and retention time. This serves as the baseline.

  • Sample Preparation for Stability Study:

    • Aliquot the neat this compound into several amber glass vials.

    • Create different sets of vials for each storage condition to be tested (e.g., Room Temp/Air, 4°C/Air, -20°C/Air, Room Temp/N₂, 4°C/N₂, -20°C/N₂).

    • For the inert atmosphere samples, flush the vials with nitrogen or argon before sealing.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Prepare a solution from the aged sample at the same concentration as the time-zero sample.

    • Analyze the solution by GC-MS using the same method as the time-zero analysis.

  • Data Analysis:

    • Compare the chromatograms of the aged samples to the time-zero chromatogram.

    • Calculate the percentage of remaining this compound.

    • Identify any new peaks, which may correspond to degradation products, by analyzing their mass spectra.

Protocol 2: Forced Degradation Study

Objective: To rapidly identify potential degradation pathways and degradation products of this compound under stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC-MS system

  • pH meter

  • Heating block or water bath

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and analyze by HPLC or GC-MS.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Heat the solution under the same conditions as the acid hydrolysis.

    • Neutralize and analyze.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period, protected from light.

    • Analyze the sample by HPLC or GC-MS.

  • Thermal Degradation:

    • Place a neat sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Dissolve a portion of the stressed sample and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source for a defined period.

    • Analyze the sample by HPLC or GC-MS.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and characterize the degradation products formed under each condition.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_neat Neat this compound storage_rt Room Temperature prep_neat->storage_rt Aliquot storage_fridge Refrigerated (2-8°C) prep_neat->storage_fridge Aliquot storage_freezer Frozen (-20°C) prep_neat->storage_freezer Aliquot storage_inert Inert Atmosphere (N2/Ar) prep_neat->storage_inert Aliquot prep_solution Solution of this compound prep_solution->storage_rt Aliquot prep_solution->storage_fridge Aliquot prep_solution->storage_freezer Aliquot prep_solution->storage_inert Aliquot analysis_gcms GC-MS storage_rt->analysis_gcms Time Points analysis_hplc HPLC storage_rt->analysis_hplc Time Points storage_fridge->analysis_gcms Time Points storage_fridge->analysis_hplc Time Points storage_freezer->analysis_gcms Time Points storage_freezer->analysis_hplc Time Points storage_inert->analysis_gcms Time Points storage_inert->analysis_hplc Time Points data_purity Purity Assessment analysis_gcms->data_purity data_degradation Degradation Product Identification analysis_gcms->data_degradation analysis_hplc->data_purity analysis_hplc->data_degradation analysis_nmr NMR analysis_nmr->data_degradation data_pathway Pathway Elucidation data_degradation->data_pathway

Caption: Workflow for assessing the stability of this compound.

degradation_pathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_acid_reaction Reaction with Acid (HX) amine This compound imine Imine amine->imine O2 nitroso Nitroso Compound amine->nitroso Further Oxidation epoxide Epoxide (at double bond) amine->epoxide O2 salt Ammonium Salt (R-NH3+ X-) amine->salt HX

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for Stability Issues start Unexpected Experimental Result check_purity Check Purity of this compound (GC-MS, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure use_new Action: Use a new, unopened lot of this compound. is_pure->use_new No check_storage Review Storage Conditions is_pure->check_storage Yes use_new->check_storage is_optimal Are storage conditions optimal? check_storage->is_optimal correct_storage Action: Implement correct storage procedures. (Cool, dry, dark, inert gas) is_optimal->correct_storage No check_protocol Review Experimental Protocol for Incompatibilities is_optimal->check_protocol Yes

Caption: Troubleshooting workflow for stability-related issues.

References

Technical Support Center: Protecting Group Strategies for Undec-10-en-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protecting group strategies tailored for Undec-10-en-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the protection and deprotection of the primary amine in this versatile bifunctional molecule. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, data summaries, and workflow visualizations to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable protecting groups for the amine in this compound, considering the presence of the terminal alkene?

A1: The most suitable protecting groups for this compound are those that are stable under a variety of reaction conditions and can be removed without affecting the terminal double bond. The three most common and effective protecting groups for this purpose are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice among these will depend on the desired orthogonality and the planned subsequent synthetic steps.

Q2: How do I choose between Boc, Cbz, and Fmoc for my specific application?

A2: The choice of protecting group depends on your overall synthetic strategy, particularly the need for orthogonal protection.[1]

  • Boc (tert-Butoxycarbonyl): This is a robust protecting group, stable to a wide range of non-acidic conditions. It is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This is a good choice if your subsequent reactions do not involve acidic conditions.

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions.[4] Its primary removal method is catalytic hydrogenolysis.[4] However, standard hydrogenolysis with H₂ gas can also reduce the terminal alkene. To preserve the double bond, catalytic transfer hydrogenation is the recommended deprotection method.[5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions and is cleaved by mild bases, most commonly piperidine in DMF.[6][7] This makes it an excellent choice for orthogonal protection schemes where acid-labile or hydrogenation-sensitive groups are present elsewhere in the molecule.

Q3: Can the terminal alkene in this compound interfere with the protection or deprotection reactions?

A3: The terminal alkene is generally stable under the standard conditions for Boc and Fmoc protection and deprotection. However, care must be taken during Cbz deprotection. Standard catalytic hydrogenation with hydrogen gas (H₂) and a palladium catalyst (Pd/C) will likely reduce the terminal double bond.[8] To avoid this, it is crucial to use a transfer hydrogenation protocol. Additionally, strongly acidic conditions used for Boc deprotection are generally compatible with the alkene.

Troubleshooting Guides

Boc Protection and Deprotection

Issue: Incomplete Boc Protection

  • Possible Cause: Insufficient reactivity of the amine or decomposition of the Boc anhydride.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: While some protocols tolerate water, moisture can hydrolyze Boc anhydride. Ensure your solvent and glassware are dry.

    • Use a Catalyst: For sluggish reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[9] Be cautious, as this can sometimes lead to the formation of a di-Boc protected amine.[10]

    • Increase Equivalents of Boc Anhydride: A slight excess of Boc anhydride (1.1-1.2 equivalents) can help drive the reaction to completion.[10]

    • Optimize Base: While not always necessary, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct and push the reaction forward.[11]

Issue: Difficulty in Removing the Boc Group

  • Possible Cause: Incomplete reaction due to insufficient acid strength or reaction time.

  • Troubleshooting Steps:

    • Increase TFA Concentration: If using a TFA/DCM mixture, increase the concentration of TFA (e.g., from 20% to 50%).[2]

    • Extend Reaction Time: Monitor the reaction by TLC. If it is proceeding slowly, allow it to stir for a longer period (up to 4 hours).[2]

    • Use Neat TFA: For very stubborn Boc groups, neat TFA can be used, but be mindful of potential side reactions with other sensitive functional groups.[3]

Cbz Protection and Deprotection

Issue: Low Yield during Cbz Protection

  • Possible Cause: Decomposition of benzyl chloroformate (Cbz-Cl) or side reactions.

  • Troubleshooting Steps:

    • Use Fresh Cbz-Cl: Benzyl chloroformate is sensitive to moisture and can degrade over time. Use a fresh bottle or a recently opened one.

    • Control Temperature: The reaction is often performed at 0 °C to minimize side reactions.[4]

    • Optimize pH: When using aqueous base, maintaining the pH between 8 and 10 is crucial to prevent decomposition of Cbz-Cl and racemization if chiral centers are present.[12]

Issue: Reduction of the Terminal Alkene during Cbz Deprotection

  • Possible Cause: Use of standard catalytic hydrogenation with H₂ gas.

  • Troubleshooting Steps:

    • Switch to Transfer Hydrogenation: This is the most critical step to preserve the alkene. Use a hydrogen donor like ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[5][13]

    • Monitor Reaction Carefully: Follow the reaction progress by TLC to avoid over-reduction.

Fmoc Protection and Deprotection

Issue: Incomplete Fmoc Protection

  • Possible Cause: Hydrolysis of Fmoc-Cl or insufficient reaction time.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Fmoc-Cl is sensitive to water. Using anhydrous solvents like dioxane or DMF is recommended.[6]

    • Consider Fmoc-OSu: N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is a more stable alternative to Fmoc-Cl and is less prone to hydrolysis.[14]

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 60 °C) can improve the reaction rate.[15]

Issue: Incomplete Fmoc Deprotection

  • Possible Cause: Insufficient base concentration or reaction time.

  • Troubleshooting Steps:

    • Use Fresh Piperidine Solution: Prepare a fresh solution of piperidine in DMF, as it can degrade over time.

    • Increase Reaction Time or Concentration: If deprotection is slow, increase the reaction time or use a higher concentration of piperidine (e.g., up to 50%).[7]

    • Perform a Double Deprotection: Treat the substrate with the piperidine solution once, drain, and then add a fresh portion of the reagent for a second treatment.

Data Presentation

The following tables summarize typical reaction conditions for the protection of primary amines, which can be adapted for this compound. Note that yields are representative and may vary.

Table 1: Boc Protection of Primary Amines [10][16]

ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
(Boc)₂OTEADCMRoom Temp2-490-98
(Boc)₂ONaOHDioxane/H₂ORoom Temp2-1285-95
(Boc)₂ONoneH₂O/AcetoneRoom Temp0.2-0.590-99

Table 2: Cbz Protection of Primary Amines [1][4]

ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Cbz-ClNaHCO₃THF/H₂O0 - Room Temp4-2089-98
Cbz-Claq. NaOHDioxane02-485-95
Cbz-ClPEG-600Solvent-freeRoom Temp0.5-190-98

Table 3: Fmoc Protection of Primary Amines [15]

ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Fmoc-ClNa₂CO₃Dioxane/H₂ORoom Temp2-685-95
Fmoc-ClNoneH₂O601-389-97
Fmoc-OSuNaHCO₃Acetone/H₂ORoom Temp1-490-98

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM, 0.2-0.5 M).

  • Reagent Addition: Add triethylamine (TEA, 1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, wash the reaction mixture with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl (undec-10-en-1-yl)carbamate. The product can be purified by column chromatography if necessary.[17]

Protocol 2: Cbz Protection of this compound
  • Setup: Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water. Add sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.).

  • Reaction: Stir the reaction at 0 °C for 2 hours and then at room temperature for 4-18 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude benzyl (undec-10-en-1-yl)carbamate by column chromatography.[4]

Protocol 3: Fmoc Protection of this compound
  • Setup: Suspend this compound (1.0 eq.) in a mixture of dioxane and aqueous sodium carbonate solution (10%).

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq.) in dioxane dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl and then brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Protocol 4: Deprotection of Cbz-protected this compound via Transfer Hydrogenation
  • Setup: Dissolve the Cbz-protected this compound (1.0 eq.) in methanol or ethanol.

  • Reagent Addition: Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%). Then, add ammonium formate (3-5 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification may be performed if necessary.[5]

Visualizations

Protection_Workflow cluster_start Starting Material cluster_protection Protection Strategies cluster_protected Protected Intermediates cluster_deprotection Deprotection Methods cluster_final Final Product Start This compound Boc Boc Protection ((Boc)₂O, Base) Start->Boc Cbz Cbz Protection (Cbz-Cl, Base) Start->Cbz Fmoc Fmoc Protection (Fmoc-Cl, Base) Start->Fmoc Boc_Protected Boc-Undec-10-en-1-amine Boc->Boc_Protected Cbz_Protected Cbz-Undec-10-en-1-amine Cbz->Cbz_Protected Fmoc_Protected Fmoc-Undec-10-en-1-amine Fmoc->Fmoc_Protected Acid Acidic Deprotection (TFA or HCl) Boc_Protected->Acid Transfer_H2 Transfer Hydrogenation (Pd/C, H-donor) Cbz_Protected->Transfer_H2 Base Basic Deprotection (Piperidine) Fmoc_Protected->Base Final Deprotected Amine Acid->Final Transfer_H2->Final Base->Final Troubleshooting_Boc_Protection Problem Incomplete Boc Protection Cause1 Low Amine Reactivity Problem->Cause1 Cause2 Boc Anhydride Decomposition Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Solution1 Add DMAP (catalytic) Cause1->Solution1 Solution2 Use Fresh (Boc)₂O Ensure Anhydrous Conditions Cause2->Solution2 Solution3 Increase (Boc)₂O eq. Optimize Base and Solvent Cause3->Solution3 Cbz_Deprotection_Choice Start Cbz-Protected This compound Standard_H2 Standard Hydrogenation (H₂, Pd/C) Start->Standard_H2 Transfer_H2 Transfer Hydrogenation (H-donor, Pd/C) Start->Transfer_H2 Outcome_Standard Alkene Reduction (Undesired Side Reaction) Standard_H2->Outcome_Standard Outcome_Transfer Alkene Preserved (Desired Outcome) Transfer_H2->Outcome_Transfer

References

Technical Support Center: Undec-10-en-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Undec-10-en-1-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized from its precursor, 10-undecen-1-ol. The primary challenge is the selective conversion of the terminal hydroxyl group to a primary amine while preserving the terminal double bond. The main strategies include:

  • Direct Catalytic Amination: A one-step process where 10-undecen-1-ol is reacted directly with ammonia over a metal catalyst.

  • Two-Step Synthesis via an Intermediate: This involves converting the alcohol to a better leaving group (e.g., a halide or tosylate) followed by nucleophilic substitution with an amine synthon. Key methods include:

    • Gabriel Synthesis: Utilizes phthalimide as an ammonia surrogate to prevent over-alkylation.

    • Azide Synthesis: Involves the formation of an alkyl azide followed by reduction.

  • Reductive Amination: A two-step process involving the oxidation of 10-undecen-1-ol to 10-undecenal, followed by reaction with ammonia and a reducing agent.

Q2: How do I choose the best synthetic route?

A2: The choice of synthetic route depends on several factors, including available equipment, sensitivity of the starting material, desired purity, and scalability.

  • For high purity and avoidance of over-alkylation , the Gabriel Synthesis and Azide Synthesis are excellent choices, although they involve multiple steps.

  • For a more direct, atom-economical approach , direct catalytic amination is an option, but it may require more optimization to control selectivity.

  • If you have experience with selective oxidations and reductions , reductive amination can be a high-yielding pathway.

Q3: What are the main challenges in purifying this compound?

A3: Long-chain primary amines like this compound can be challenging to purify. Their basicity can lead to strong interactions with silica gel, causing streaking and low recovery during column chromatography. Additionally, they can be susceptible to oxidation. Vacuum distillation is often the preferred method for purification, provided the amine is thermally stable.

Troubleshooting Guides

Problem 1: Low Yield in the Amination Reaction
Potential Cause Troubleshooting Suggestion
Incomplete conversion of the starting alcohol (10-undecen-1-ol). - Increase reaction time or temperature, following literature guidelines for the chosen method. - Ensure the catalyst (if used) is active and added in the correct amount. - For two-step methods, ensure the intermediate (halide or tosylate) was formed in high yield before proceeding.
Side reactions are consuming the starting material or product. - Lower the reaction temperature to minimize side reactions. - Use a more selective reagent (e.g., in the Gabriel or Azide synthesis). - In direct amination, adjust the ammonia concentration and catalyst to favor primary amine formation.[1]
Loss of product during workup and purification. - For basic amines, an acidic workup can be used to extract the product into the aqueous phase as the ammonium salt, separating it from non-basic impurities. Subsequent basification and extraction will yield the purified amine. - If using column chromatography, consider using a deactivated silica gel or a different stationary phase to minimize product adsorption.
Problem 2: Formation of Secondary and Tertiary Amines (Over-alkylation)
Potential Cause Troubleshooting Suggestion
Direct reaction of the primary amine product with the starting material or intermediate. - This is a common issue in direct amination and direct alkylation with ammonia. Use a large excess of ammonia to favor the reaction with the starting material over the product amine.[1] - Switch to a method that prevents over-alkylation, such as the Gabriel Synthesis or Azide Synthesis.[2][3]
Problem 3: Unwanted Reduction of the Terminal Double Bond
Potential Cause Troubleshooting Suggestion
Harsh reducing agents or reaction conditions. - When reducing an azide to an amine, choose a chemoselective reducing agent. While LiAlH4 is effective, it can sometimes affect other functional groups. Catalytic hydrogenation with certain catalysts might also reduce the double bond. The Staudinger reaction is a milder alternative for azide reduction.[3] - In reductive amination, use a mild reducing agent like sodium cyanoborohydride (NaBH3CN) which is selective for the imine over the alkene.

Comparative Data of Synthetic Methods

Synthetic MethodTypical ReagentsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Direct Catalytic Amination 10-undecen-1-ol, NH₃, Ni or Ru catalyst60-8012-48Atom economical, one-step process.Can lead to over-alkylation and nitrile formation; requires high pressure and temperature.
Gabriel Synthesis 1. 10-undecenyl halide/tosylate, Potassium Phthalimide 2. Hydrazine or acid/base hydrolysis70-9012-24High yield of pure primary amine; avoids over-alkylation.[2]Multi-step process; harsh conditions for phthalimide cleavage.[2]
Azide Synthesis 1. 10-undecenyl halide/tosylate, NaN₃ 2. Reducing agent (e.g., LiAlH₄, H₂/Pd-C, PPh₃/H₂O)80-958-24High yield, clean reaction; avoids over-alkylation.[3]Use of potentially explosive and toxic azide reagents.
Reductive Amination 1. 10-undecen-1-ol, Oxidizing agent (e.g., Swern) 2. 10-undecenal, NH₃, Reducing agent (e.g., NaBH₃CN)75-906-18High yield, avoids direct handling of alkyl halides.Two-step process; requires selective oxidation and reduction.

Experimental Protocols

Method 1: Gabriel Synthesis of this compound

Step A: Tosylation of 10-undecen-1-ol

  • Dissolve 10-undecen-1-ol (1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq.) and triethylamine (1.2 eq.).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 10-undecenyl tosylate.

Step B: Alkylation of Potassium Phthalimide

  • Suspend potassium phthalimide (1.2 eq.) in anhydrous dimethylformamide (DMF).

  • Add the 10-undecenyl tosylate (1 eq.) dissolved in DMF.

  • Heat the mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into water to precipitate the N-(undec-10-en-1-yl)phthalimide.

  • Filter, wash with water, and dry the solid product.

Step C: Hydrazinolysis of N-(undec-10-en-1-yl)phthalimide

  • Suspend the N-alkylated phthalimide (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 4-6 hours.

  • A precipitate of phthalhydrazide will form. Cool the mixture and add 2M HCl.

  • Filter off the precipitate and wash it with ethanol.

  • Concentrate the filtrate, add aqueous NaOH to make it basic, and extract the product with diethyl ether.

  • Dry the organic layer, filter, and concentrate to obtain crude this compound. Purify by vacuum distillation.

Method 2: Reductive Amination of 10-undecenal

Step A: Swern Oxidation of 10-undecen-1-ol

  • In a flame-dried, three-necked flask under nitrogen, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM, maintaining the temperature below -65 °C.

  • After 15 minutes, add a solution of 10-undecen-1-ol (1 eq.) in DCM dropwise, keeping the temperature below -65 °C.

  • Stir for 30 minutes, then add triethylamine (5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench with water, separate the layers, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 10-undecenal.

Step B: Reductive Amination of 10-undecenal

  • Dissolve the crude 10-undecenal (1 eq.) in methanol.

  • Add a solution of ammonia in methanol (a large excess, e.g., 7 M solution).

  • Stir for 1 hour at room temperature to form the imine.

  • Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

  • Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude this compound. Purify by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_methods Amination Strategies cluster_end Final Product 10-Undecen-1-ol 10-Undecen-1-ol Direct Catalytic Amination Direct Catalytic Amination 10-Undecen-1-ol->Direct Catalytic Amination Gabriel Synthesis Gabriel Synthesis 10-Undecen-1-ol->Gabriel Synthesis Azide Synthesis Azide Synthesis 10-Undecen-1-ol->Azide Synthesis Reductive Amination Reductive Amination 10-Undecen-1-ol->Reductive Amination This compound This compound Direct Catalytic Amination->this compound Gabriel Synthesis->this compound Azide Synthesis->this compound Reductive Amination->this compound Troubleshooting_Workflow Start Low Yield of this compound Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Side_Reactions Significant Side Products? Incomplete_Conversion->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Conversion->Increase_Time_Temp Yes Workup_Loss Product Loss During Workup? Side_Reactions->Workup_Loss No Optimize_Conditions Optimize Reaction Conditions (e.g., lower temp, change solvent) Side_Reactions->Optimize_Conditions Yes Acid_Workup Implement Acidic Workup/Extraction Workup_Loss->Acid_Workup Yes Check_Reagents Check Reagent/Catalyst Activity Increase_Time_Temp->Check_Reagents Change_Method Consider Alternative Method (e.g., Gabriel/Azide Synthesis) Optimize_Conditions->Change_Method Optimize_Purification Optimize Chromatography/Distillation Acid_Workup->Optimize_Purification

References

Troubleshooting the formation of stable self-assembled monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the formation of stable self-assembled monolayers.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The process generally involves identifying the problem through characterization, hypothesizing the potential causes, implementing targeted solutions, and verifying the outcome.

SAM_Troubleshooting_Workflow Problem Problem Observed (e.g., Low Contact Angle, Hazy Surface) Characterize Step 1: Characterize the Surface (AFM, XPS, Contact Angle, Ellipsometry) Problem->Characterize Hypothesize Step 2: Hypothesize Potential Causes Characterize->Hypothesize Causes Substrate Contamination? Inappropriate Concentration? Incorrect Solvent? Suboptimal Time/Temp? Reagent Impurity? Hypothesize->Causes Implement Step 3: Implement Corrective Actions (e.g., Re-clean Substrate, Optimize Parameters) Causes->Implement Verify Step 4: Re-characterize to Verify Fix Implement->Verify Success Problem Solved: Stable Monolayer Formed Verify->Success Successful Fail Problem Persists: Re-evaluate Causes Verify->Fail Unsuccessful Fail->Hypothesize

Caption: A logical workflow for diagnosing and resolving SAM formation issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my monolayer incomplete or showing low surface coverage?

This is a common issue often indicated by inconsistent surface properties, such as lower-than-expected water contact angles for hydrophobic SAMs.

Possible Causes:

  • Substrate Contamination: The quality of a SAM is highly dependent on the cleanliness of the substrate.[1][2] Organic residues, dust particles, or even adsorbed atmospheric contaminants can block binding sites and prevent the formation of a complete monolayer.[1] Silanes and poly(dimethylsiloxane) (PDMS) are common lab contaminants that readily affect surface quality.[1][3]

  • Insufficient Incubation Time: While the initial adsorption of molecules can be rapid (occurring within minutes for alkanethiols on gold), achieving a highly ordered, well-packed monolayer is a slower process that can take from 12 to 72 hours.[1][4] Shorter times may result in incomplete coverage.

  • Low Precursor Concentration: The concentration of the SAM-forming molecule in the solution affects the kinetics of formation. Very low concentrations may require significantly longer immersion times to achieve full coverage.[4]

  • Substrate Inactivity: The substrate surface may not be properly prepared or activated. For example, silane-based SAMs require a hydroxylated surface for covalent bond formation.[5]

Troubleshooting Steps & Solutions:

  • Rigorous Substrate Cleaning: This is the most critical step. A multi-step cleaning process is often necessary. For gold substrates, a common and effective method is cleaning with a "piranha" solution. For silicon with a native oxide layer, the same piranha solution is frequently used to remove organic contaminants and hydroxylate the surface.[2][6]

  • Optimize Incubation Time: Perform a time-course experiment. Prepare several identical substrates and immerse them in the precursor solution for varying durations (e.g., 1, 6, 12, 24, and 48 hours). Analyze the surface coverage at each time point to determine the optimal incubation period for your specific system.[7]

  • Adjust Precursor Concentration: While a typical starting concentration is around 1 mM, this may need optimization.[7] Test a range of concentrations (e.g., 0.1 mM, 1 mM, 10 mM). Note that very high concentrations can sometimes lead to multilayer formation.[7]

  • Ensure Clean Environment: Prepare SAMs in a clean environment, avoiding areas where contaminants like silanes or iodine have been used.[1][3] Handle substrates only with clean tweezers.[1]

Data Presentation: Incubation Time vs. Monolayer Quality

Incubation TimeExpected Outcome for Alkanethiols on GoldKey Characterization Metrics
< 5 minutesInitial, rapid adsorption; likely disordered and incomplete.Low contact angle, high defect density visible in AFM.
1 - 6 hoursSignificant surface coverage, but ordering is still in process.Contact angle approaching maximum, XPS shows clear S-Au bond.
12 - 48 hoursFormation of a well-ordered, densely packed monolayer.[1]Stable, maximum contact angle; low defect density.
Q2: How can I identify and prevent a disordered or poorly packed monolayer?

A disordered monolayer will not provide the desired surface properties. This can be caused by several factors that disrupt the self-organization process.

Possible Causes:

  • Incorrect Solvent Choice: The solvent plays a critical role. Solvents with high dielectric constants can disrupt SAM formation by coordinating with the surface, leading to lower density and less stable monolayers.[8][9] For some systems, polar solvents can also diminish the crucial chain-chain interactions required for tight packing.[10]

  • Presence of Water (for Silane SAMs): For silane chemistry, a small amount of water is necessary to hydrolyze the headgroup for bonding. However, excess water in the solvent or on the substrate can cause the silanes to polymerize in solution, leading to the deposition of aggregates and a disordered film instead of a monolayer.[10]

  • Impure Reagents: Impurities in the SAM precursor can be incorporated into the monolayer, creating defects and disrupting the overall order.[4][7]

  • Temperature Fluctuations: The self-assembly process is temperature-dependent. Inconsistent temperatures can disrupt the delicate thermodynamic balance required for molecules to arrange into a highly ordered structure.[4][7]

Troubleshooting Steps & Solutions:

  • Select an Appropriate Solvent: For alkanethiols on gold, high-purity ethanol is the most common and effective solvent.[1][3] For other systems, like organophosphonic acids on indium tin oxide (ITO), solvents with low dielectric constants have been shown to produce higher quality, more stable monolayers.[8][9] When in doubt, start with a non-polar solvent that readily dissolves the precursor.

  • Control Water Content for Silanes: Use anhydrous solvents and perform the deposition in a controlled, low-humidity environment (e.g., a glove box or a desiccator).

  • Use High-Purity Reagents: Use the highest purity SAM precursor available and filter the solution before use if particulates are suspected.

  • Maintain a Stable Temperature: Conduct the self-assembly process in a temperature-controlled environment. Room temperature is generally sufficient and improves kinetics while reducing defects.[4]

Data Presentation: Effect of Solvent on SAM Quality (Organophosphonic Acids on ITO)

SolventDielectric ConstantResulting Monolayer Quality
Dichloromethane9.1High density, well-ordered
Tetrahydrofuran (THF)7.5High density, well-ordered
Acetone21Lower density, more defects
Acetonitrile37.5Poor quality, low coverage
Dimethyl Sulfoxide (DMSO)47Very poor quality, unstable
Water80.1Very poor quality, unstable
Data adapted from studies on organophosphonic acids on ITO, showing a trend where lower dielectric constant solvents yield better SAMs.[8][9]
Q3: My SAM is unstable and degrades quickly. How can I improve its stability?

SAM stability is crucial for any long-term application. Degradation can occur due to oxidation, desorption of molecules, or disruption of the underlying substrate.

Possible Causes:

  • Oxidation of the Headgroup-Substrate Bond: The gold-thiolate bond, while common, is susceptible to oxidation, especially when exposed to ambient air, light, and moisture.[11][12] This oxidation can weaken the bond and lead to desorption of the molecules.[11]

  • Environmental Factors: Exposure to UV light and electron beams can cause bond cleavage, cross-linking, and fragmentation of the SAM molecules.[4]

  • Substrate Instability: For SAMs on thin gold films, an underlying adhesion layer (like chromium or titanium) can diffuse through the gold over time, a process known as "blooming," which disrupts the monolayer structure.[13]

  • Weak Intermolecular Forces: For short-chain precursors, the van der Waals interactions between adjacent molecules are weaker, leading to a less stable and more defect-prone monolayer.[4][14]

Troubleshooting Steps & Solutions:

  • Minimize Oxygen and Light Exposure: Prepare and store SAMs in an oxygen-free environment, such as by backfilling containers with an inert gas like nitrogen or argon.[1][3] Store samples in the dark to prevent photo-induced degradation.[4]

  • Use Longer Alkyl Chains: Longer chains increase the van der Waals interactions between molecules, which significantly enhances the thermodynamic stability of the monolayer.[4][14]

  • Consider Alternative Chemistries: While thiols on gold are popular, other systems can offer greater stability. Phosphonates on metal oxides and silanes on hydroxylated surfaces form strong, covalent bonds that can be more robust.[12][15]

  • Utilize Nanostructured Substrates: SAMs formed on nanostructured gold surfaces have been shown to exhibit higher resistance to degradation and increased electrochemical stability. This is attributed to the presence of a higher density of defect sites where the thiolate binding energy is stronger.[16]

SAM_Stability_Factors cluster_positive Factors Promoting Stability cluster_negative Factors Causing Instability SAM Stable SAM Unstable Unstable SAM LongChains Long Alkyl Chains (Stronger van der Waals forces) LongChains->SAM Inert Inert Atmosphere (Prevents Oxidation) Inert->SAM Covalent Strong Covalent Bonds (e.g., Silanes, Phosphonates) Covalent->SAM Nano Nanostructured Substrate (More high-energy binding sites) Nano->SAM Oxidation Oxidation (Air, Light Exposure) Oxidation->Unstable ShortChains Short Alkyl Chains (Weak intermolecular forces) ShortChains->Unstable Contaminants Environmental Contaminants Contaminants->Unstable SubstrateIssues Substrate Blooming SubstrateIssues->Unstable

Caption: Key factors influencing the stability of a self-assembled monolayer.

Key Experimental Protocols

Protocol 1: Piranha Cleaning for Gold and Silicon Substrates

Objective: To remove organic contaminants and, for silicon, to create a hydroxylated surface suitable for silanization.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Substrates (e.g., gold-coated silicon wafers, silicon wafers)

  • Teflon or glass substrate holder

  • Glass beakers

  • Deionized (DI) water (18 MΩ·cm)

  • High-purity ethanol or isopropanol

  • Dry nitrogen or argon gas stream

  • Hot plate

Procedure:

  • Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE): a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves. Work inside a certified fume hood.

  • Prepare the piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a clean glass beaker. Caution: Always add the peroxide to the acid, never the other way around. The solution will become very hot.

  • Place the substrates in a holder and immerse them in the hot piranha solution for 15-30 minutes.[5][6]

  • Carefully remove the substrates from the piranha bath and rinse them copiously with DI water.

  • Rinse the substrates with ethanol or isopropanol to remove excess water.

  • Dry the substrates thoroughly under a stream of dry nitrogen or argon gas.

  • Use the substrates immediately for SAM deposition to prevent re-contamination.[2]

Protocol 2: Characterization by Contact Angle Goniometry

Objective: To assess the hydrophobicity/hydrophilicity of the SAM-coated surface, which provides an excellent qualitative measure of monolayer completeness and order.

Materials:

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a flat-tipped needle

  • High-purity DI water

  • SAM-coated substrate

Procedure:

  • Place the SAM-coated substrate on the sample stage of the goniometer.

  • Fill the syringe with DI water, ensuring there are no air bubbles in the line.

  • Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the substrate.

  • Use the goniometer's software to capture a high-contrast image of the droplet at the liquid-solid interface.

  • The software will analyze the image and calculate the static contact angle by fitting the droplet shape to a mathematical model.

  • Measure the contact angle at multiple (at least 3-5) different locations on the surface to check for uniformity. A consistent contact angle across the surface suggests a homogeneous monolayer. A wide variation in angles indicates an incomplete or disordered film.

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical bonding states at the surface, confirming the presence of the SAM and the nature of its bond to the substrate.

Materials:

  • XPS instrument

  • SAM-coated substrate

Procedure:

  • Mount the SAM sample on the XPS sample holder and load it into the instrument's ultra-high vacuum (UHV) analysis chamber.

  • Perform a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. For an alkanethiol on gold, you should expect to see signals for Au, C, and S, and possibly O if the tail group is functionalized or if there is oxidation.

  • Perform high-resolution scans over the specific binding energy ranges for the key elements of interest.

    • For thiols on gold: Scan the S 2p region. The presence of a peak around 162 eV is characteristic of a sulfur atom chemically bonded to gold (a thiolate).[6] Peaks at higher binding energies (164 eV or above) can indicate the presence of unbound thiols or oxidized sulfur species (e.g., sulfonates), which signify an incomplete or degraded monolayer.[11]

    • For silanes on silicon oxide: Scan the Si 2p and C 1s regions. Analysis of the Si 2p peak can confirm the formation of Si-O-Si bonds between the SAM and the substrate.

  • Analyze the peak intensities (areas) to quantify the relative elemental composition on the surface. The attenuation of the substrate signal (e.g., Au 4f) after SAM formation can be used to estimate the thickness of the monolayer.[17]

References

Technical Support Center: Optimization of Surface Coating Density with Undec-10-en-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Undec-10-en-1-amine for surface functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for attaching this compound to a silicon surface?

The primary mechanism is the hydrosilylation of the terminal alkene group of this compound with a hydrogen-terminated silicon (Si-H) surface. This reaction forms a stable silicon-carbon (Si-C) covalent bond, creating a self-assembled monolayer (SAM). The reaction can be initiated thermally, photochemically (with UV light), or using a catalyst.[1][2][3][4][5]

Q2: Why is a hydrogen-terminated silicon surface required?

A hydrogen-terminated silicon surface provides the necessary Si-H reactive sites for the hydrosilylation reaction to occur with the alkene group of this compound. An oxidized silicon surface (silicon dioxide, SiO₂) does not have these reactive sites and will not undergo this specific reaction.

Q3: What are the key characterization techniques to confirm successful coating?

The most common and effective techniques for confirming the formation and quality of an this compound monolayer are:

  • X-ray Photoelectron Spectroscopy (XPS): To verify the elemental composition of the surface. Successful coating will show the presence of Nitrogen (N 1s) and an increased Carbon (C 1s) signal, along with the underlying Silicon (Si 2p) signal from the substrate.[6]

  • Water Contact Angle (WCA) Measurement: To assess the change in surface hydrophobicity. A hydrogen-terminated silicon surface is hydrophobic, and the resulting amine-terminated surface will also be hydrophobic, but the exact angle can indicate the quality and density of the monolayer.[7][8][9][10]

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): To identify the chemical bonds present on the surface. One can look for the disappearance of Si-H stretching modes and the appearance of C-H and N-H stretching modes from the this compound molecule.

Troubleshooting Guide

Q4: My water contact angle is lower than expected, or the surface is more hydrophilic than anticipated. What could be the cause?

Possible CauseTroubleshooting Steps
Incomplete Monolayer Formation: Insufficient reaction time, low concentration of this compound, or non-optimal reaction temperature.Increase the reaction time and/or the concentration of the this compound solution. Ensure the reaction is carried out at the recommended temperature for the chosen initiation method (thermal or photochemical).
Oxidation of the Silicon Surface: The hydrogen-terminated silicon surface may have re-oxidized before or during the reaction.Prepare the hydrogen-terminated silicon surface immediately before use. Ensure the reaction is carried out in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to oxygen.
Contamination: Contaminants on the silicon wafer or in the solvent can interfere with monolayer formation.Use high-purity, anhydrous solvents. Ensure all glassware is scrupulously cleaned. Handle the silicon wafers with clean, non-contaminating tweezers.
Oxidation of the Amine Group: The terminal amine group can be susceptible to oxidation, altering surface properties.Use fresh, high-purity this compound. Store the reagent under an inert atmosphere and away from light.

Q5: My XPS data shows a very low or no nitrogen signal. Why?

Possible CauseTroubleshooting Steps
Failed Hydrosilylation Reaction: The reaction conditions were not suitable for forming the Si-C bond.Verify the quality of the hydrogen-terminated silicon surface. Check the purity of the this compound. For photochemical reactions, ensure the UV lamp is functional and at the correct wavelength and intensity.
X-ray Beam Damage: Prolonged exposure to the X-ray beam can sometimes damage organic monolayers.Minimize the X-ray exposure time during analysis. Use a lower X-ray power if possible.
Incorrect Analysis Parameters: The take-off angle for the XPS measurement may not be optimal for surface-sensitive measurements.Use a shallower take-off angle to increase the surface sensitivity of the measurement.
Thick Contaminant Layer: A layer of adventitious carbon or other contaminants may be obscuring the nitrogen signal.Ensure proper sample handling and storage to minimize contamination before XPS analysis. A brief, gentle rinse with an appropriate solvent may help remove some surface contaminants.

Quantitative Data Summary

The following tables provide expected values for the characterization of this compound monolayers on a hydrogen-terminated Si(111) surface. These values are based on typical results for similar long-chain amine functionalizations and should be considered as a general guide.

Table 1: Expected Water Contact Angles

SurfaceExpected Static Water Contact Angle (°)
Clean, Oxidized Silicon (SiO₂)< 20°
Hydrogen-Terminated Silicon (Si-H)80° - 85°
This compound Monolayer on Si70° - 90°

Table 2: Expected XPS Atomic Surface Composition

SurfaceC 1s (%)N 1s (%)O 1s (%)Si 2p (%)
Hydrogen-Terminated Silicon (Si-H)~10-200< 5~75-85
This compound Monolayer on Si~40-60~2-5< 5~30-50

Note: The presence of a small amount of oxygen on the Si-H surface is common due to handling. The carbon signal on the Si-H surface is typically from atmospheric contaminants.

Table 3: Estimated Monolayer Properties

PropertyExpected Value
Monolayer Thickness~1.4 - 1.8 nm
Amine Surface Density1 - 3 amines/nm²

Experimental Protocols

Protocol 1: Preparation of Hydrogen-Terminated Silicon (Si(111))

  • Substrate Cleaning:

    • Cut Si(111) wafers into the desired size.

    • Sonciate the wafers sequentially in acetone, isopropanol, and deionized (DI) water for 10 minutes each.

    • Dry the wafers under a stream of high-purity nitrogen.

  • Oxide Removal and Hydrogen Termination:

    • Immerse the cleaned wafers in a 2% hydrofluoric acid (HF) solution for 2 minutes to remove the native oxide layer. Caution: HF is extremely hazardous. Use appropriate personal protective equipment and work in a fume hood.

    • Rinse the wafers thoroughly with DI water.

    • Immediately dry the wafers under a stream of high-purity nitrogen. The surface should now be hydrophobic.

Protocol 2: Photochemical Hydrosilylation of this compound

  • Solution Preparation:

    • Prepare a 5-10 mM solution of this compound in a high-purity, anhydrous solvent (e.g., toluene or mesitylene) that has been degassed.

  • Reaction Setup:

    • Place the freshly prepared hydrogen-terminated silicon wafer in a reaction vessel.

    • Transfer the this compound solution to the vessel, ensuring the wafer is fully submerged.

    • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen.

  • Photochemical Reaction:

    • Irradiate the sample with a UV lamp (e.g., 254 nm) for 2-4 hours at room temperature.

  • Post-Reaction Cleaning:

    • Remove the wafer from the reaction solution.

    • Rinse the wafer thoroughly with the solvent used for the reaction (e.g., toluene), followed by sonication in the same solvent for 5 minutes to remove any physisorbed molecules.

    • Rinse with isopropanol and dry under a stream of high-purity nitrogen.

  • Storage:

    • Store the functionalized wafers in a clean, dry environment, preferably under vacuum or in a desiccator.

Visualizations

experimental_workflow start Start: Si(111) Wafer clean Clean Wafer (Acetone, IPA, DI Water) start->clean hf_etch HF Etch (2%) (Removes SiO2) clean->hf_etch dry1 Dry with N2 hf_etch->dry1 si_h Hydrogen-Terminated Si(111) Surface dry1->si_h react Immerse Wafer & Purge with Argon si_h->react prepare_sol Prepare this compound Solution (Anhydrous Solvent) prepare_sol->react uv_irrad UV Irradiation (254 nm, 2-4h) react->uv_irrad rinse Rinse & Sonicate (Toluene, IPA) uv_irrad->rinse dry2 Dry with N2 rinse->dry2 final_surface Amine-Functionalized Surface dry2->final_surface characterize Characterize (XPS, WCA, FTIR) final_surface->characterize end End characterize->end

Caption: Experimental workflow for surface functionalization.

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Purification of Undec-10-en-1-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Undec-10-en-1-amine. Our goal is to offer practical solutions to common challenges encountered during the removal of impurities from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter in my this compound reaction mixture?

A1: The nature of impurities largely depends on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Such as 10-undecenoic acid, 10-undecenoyl chloride, or 10-undecenyl bromide.

  • By-products of the Reaction: These can include secondary or tertiary amines from over-alkylation, amides from incomplete reduction, or other products from side reactions.

  • Solvent Residues: Residual solvents used in the reaction or workup, such as tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM).

  • Reagents and Catalysts: Traces of reagents like lithium aluminum hydride (LAH), sodium borohydride, or catalysts used in the synthesis.

  • Water: Moisture introduced during the workup or from hygroscopic solvents.

Q2: My this compound appears discolored (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration is often due to oxidation of the amine. Amines, particularly primary amines, are susceptible to air oxidation, which can form colored impurities.

Troubleshooting:

  • Minimize Air Exposure: Handle the amine under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating or distillation.

  • Purification: The colored impurities can often be removed by distillation or column chromatography.

  • Storage: Store the purified amine under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator) to minimize degradation.

Q3: I am seeing a significant amount of a higher molecular weight impurity in my GC-MS analysis. What could it be?

A3: A higher molecular weight impurity is likely a secondary or tertiary amine, resulting from the reaction of the newly formed this compound with the starting alkyl halide or another reactive intermediate. This is a common issue in direct alkylation methods.

Troubleshooting:

  • Optimize Reaction Conditions: Use a large excess of the aminating agent (e.g., ammonia or a protected amine) to favor the formation of the primary amine.

  • Purification: Fractional vacuum distillation is often effective in separating the desired primary amine from higher-boiling secondary and tertiary amines. Column chromatography can also be employed.

Q4: My NMR spectrum shows unreacted starting material. Which purification method is best for its removal?

A4: The best method depends on the starting material.

  • Acidic Starting Materials (e.g., 10-undecenoic acid): An acid-base extraction is highly effective. The basic amine can be separated from the acidic starting material by partitioning between an organic solvent and an acidic aqueous solution.

  • Neutral Starting Materials (e.g., 10-undecenyl bromide): Column chromatography or distillation are suitable methods.

Experimental Protocols for Impurity Removal

Acid-Base Extraction for Removal of Acidic Impurities

This method is particularly useful for removing unreacted carboxylic acids (e.g., 10-undecenoic acid) from the crude amine product.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Add a 1 M aqueous solution of a weak acid, such as hydrochloric acid (HCl), to the separatory funnel. The amine will be protonated and move into the aqueous layer as the ammonium salt.[1][2][3][4]

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the acidic solution two more times to ensure complete removal of the amine.

  • Combine all the aqueous extracts. The acidic impurities will remain in the organic layer, which can be discarded.

  • To recover the purified amine, basify the combined aqueous extracts by slowly adding a 2 M aqueous solution of a strong base, such as sodium hydroxide (NaOH), until the solution is basic (pH > 10, check with pH paper).

  • The free amine will separate from the aqueous layer. Extract the amine back into an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.

Flash Column Chromatography for General Purification

Flash column chromatography is a versatile technique for separating this compound from a variety of impurities, including unreacted starting materials and less polar by-products. Due to the basic nature of amines, which can lead to tailing on silica gel, a basic modifier is typically added to the eluent.[5][6]

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. A common starting eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the addition of a small amount of triethylamine (TEA) (e.g., 0.5-1% v/v) to suppress tailing.[7]

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The amine can be visualized on the TLC plate using a suitable stain, such as ninhydrin, which is specific for primary and secondary amines.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Table 1: Example Solvent System for Flash Column Chromatography

Stationary PhaseMobile PhaseExpected Rf of this compound
Silica GelHexane:Ethyl Acetate (8:2) + 1% Triethylamine~0.3 - 0.4

Note: The optimal solvent system may vary depending on the specific impurities present and should be determined by TLC analysis.

Fractional Vacuum Distillation for High-Purity Amine

Fractional vacuum distillation is an excellent method for purifying liquid amines, especially for removing higher or lower boiling point impurities and non-volatile materials.[8][9][10]

Protocol:

  • Apparatus Setup: Set up a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux column), a condenser, and receiving flasks.[11]

  • Charging the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the given pressure. The boiling point of this compound is reported to be 123-124 °C at 21 mmHg.[12] Discard the initial forerun, which may contain lower-boiling impurities, and collect the main fraction at a constant temperature. Stop the distillation before all the material has been distilled to avoid the concentration of high-boiling impurities in the final product.

Table 2: Distillation Parameters for this compound

ParameterValue
Boiling Point123-124 °C at 21 mmHg[12]
Vacuum Level10-30 mmHg (typical)
Heating Mantle Temp~20-30 °C above the boiling point

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis raw_material Starting Materials (e.g., 10-Undecenoic Acid) reaction Chemical Reaction raw_material->reaction crude_product Crude Reaction Mixture reaction->crude_product extraction Acid-Base Extraction crude_product->extraction Removal of Acidic/Basic Impurities chromatography Column Chromatography crude_product->chromatography General Purification distillation Fractional Vacuum Distillation crude_product->distillation High-Purity Separation pure_product Pure this compound extraction->pure_product Purified Amine chromatography->pure_product distillation->pure_product gc_ms GC-MS nmr NMR Spectroscopy ftir FTIR Spectroscopy pure_product->gc_ms Purity Assessment pure_product->nmr Structural Confirmation pure_product->ftir Functional Group ID

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis acidic Acidic Impurities (e.g., Carboxylic Acids) start->acidic basic Over-alkylation Products (Secondary/Tertiary Amines) start->basic neutral Neutral Impurities (e.g., Alkyl Halides) start->neutral colored Colored Impurities (Oxidation Products) start->colored extraction Acid-Base Extraction acidic->extraction distillation Fractional Vacuum Distillation basic->distillation neutral->distillation chromatography Column Chromatography neutral->chromatography colored->distillation colored->chromatography inert_handling Inert Atmosphere Handling colored->inert_handling final_product Purified this compound extraction->final_product Pure Product distillation->final_product chromatography->final_product

Caption: Troubleshooting logic for the purification of this compound based on impurity type.

Data Presentation

Table 3: Purity Analysis of this compound by GC-MS

The following table presents representative data from the GC-MS analysis of a crude reaction mixture and the product after purification by fractional vacuum distillation.

SampleRetention Time (min)Peak Area (%)Identification
Crude Reaction Mixture
8.525.8Solvent (THF)
12.3512.1Unreacted Starting Material
15.7878.5This compound
18.923.6Higher MW By-product
After Fractional Vacuum Distillation
15.79>99.0This compound

Note: Retention times are illustrative and may vary based on the specific GC-MS method used.

Table 4: Spectroscopic Data for Purified this compound

TechniqueCharacteristic Peaks/Signals
¹H NMR δ 5.8 (m, 1H, -CH=CH₂), δ 4.9 (m, 2H, -CH=CH₂), δ 2.7 (t, 2H, -CH₂-NH₂), δ 2.0 (q, 2H, -CH₂-CH=CH₂), δ 1.2-1.5 (m, 14H, alkyl chain), δ 1.1 (br s, 2H, -NH₂)
¹³C NMR δ 139.2, 114.1, 42.3, 33.8, 33.5, 29.5, 29.4, 29.1, 28.9, 26.8
FTIR (neat) 3360, 3280 cm⁻¹ (N-H stretch, primary amine), 3075 cm⁻¹ (=C-H stretch), 2920, 2850 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=C stretch), 1560 cm⁻¹ (N-H bend), 910 cm⁻¹ (=C-H bend)[13][14][15][16][17]

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Undec-10-en-1-amine: NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of organic molecules is a cornerstone of chemical research and drug development. For a molecule such as Undec-10-en-1-amine, which possesses both a primary amine and a terminal alkene, a combination of spectroscopic techniques is essential for unambiguous characterization. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of this compound, complete with expected spectral data and comprehensive experimental protocols.

Spectroscopic Approaches to Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, offering insights into the connectivity and chemical environment of individual atoms. Fourier-Transform Infrared (FTIR) spectroscopy, conversely, is adept at identifying specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. Together, they form a powerful duo for structural validation.

A workflow for the structural validation of this compound is presented below, illustrating the complementary nature of these techniques.

Structural_Validation_Workflow Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_validation Structural Confirmation Sample This compound (Liquid) FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR FTIR_Data Identify Functional Groups: - N-H (amine) - C=C (alkene) - =C-H (alkene) FTIR->FTIR_Data NMR_Data Determine Carbon-Hydrogen Framework: - ¹H NMR: Chemical Shifts, Integration, Multiplicity - ¹³C NMR: Number of signals, Chemical Shifts NMR->NMR_Data Structure_Validation Validated Structure of This compound FTIR_Data->Structure_Validation NMR_Data->Structure_Validation

Figure 1. Workflow for the structural validation of this compound.

Comparative Spectral Data

The following table summarizes the expected quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the structural validation of this compound.

Spectroscopic Technique Functional Group **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) **Assignment
¹H NMR Terminal Alkene~ 4.9 - 5.1 ppm=CH₂ (geminal protons)
~ 5.7 - 5.9 ppm-CH= (vinyl proton)
Aliphatic Chain~ 2.0 - 2.2 ppm-CH₂- adjacent to C=C
~ 2.6 - 2.8 ppm-CH₂- adjacent to NH₂
~ 1.2 - 1.6 ppmBulk -CH₂- chain
Primary Amine~ 1.0 - 2.5 ppm (broad)-NH₂
¹³C NMR Terminal Alkene~ 114 ppm=CH₂
~ 139 ppm-CH=
Aliphatic Chain~ 42 ppm-CH₂-NH₂
~ 25 - 34 ppmAliphatic -CH₂- carbons
FTIR Primary Amine3300 - 3500 cm⁻¹ (two bands)N-H symmetric and asymmetric stretching[1][2]
1580 - 1650 cm⁻¹N-H scissoring (bending)[3][4]
665 - 910 cm⁻¹ (broad)N-H wagging[4]
Terminal Alkene3070 - 3095 cm⁻¹=C-H stretching[5][6]
1640 - 1650 cm⁻¹C=C stretching[5][6][7]
910 and 990 cm⁻¹=C-H out-of-plane bending
Aliphatic Chain2850 - 2960 cm⁻¹C-H stretching

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).[3] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

2. ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly decrease in intensity.

3. ¹³C NMR Acquisition:

  • Following ¹H NMR, acquire the ¹³C NMR spectrum.

  • A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[9]

  • The number of scans will likely need to be higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

  • A relaxation delay may be adjusted to ensure accurate integration if quantitative data is required.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (for neat liquid):

  • Attenuated Total Reflectance (ATR): Place a small drop of this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[10] This method requires minimal sample preparation.

  • Transmission (Salt Plates): Place a drop of the liquid on a polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[6]

2. Data Acquisition:

  • Place the ATR accessory or the salt plates in the sample compartment of the FTIR spectrometer.

  • Collect a background spectrum of the clean, empty ATR crystal or the empty salt plates. This is essential for correcting for atmospheric and instrumental interferences.

  • Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. A common spectral range is 4000 to 400 cm⁻¹.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and compare their positions (in cm⁻¹) to correlation charts or spectral databases to confirm the presence of the expected functional groups.

Alternative and Complementary Techniques

While NMR and FTIR are primary tools for structural validation, other techniques can provide valuable complementary information:

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. For aliphatic amines like this compound, a key fragmentation is the alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[2][11] The molecular ion peak for a compound with one nitrogen atom will have an odd mass-to-charge ratio (m/z).[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is excellent for separating the compound of interest from any impurities and obtaining its mass spectrum simultaneously.

References

Validation of Undec-10-en-1-amine synthesis through analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for Undec-10-en-1-amine, a valuable bifunctional molecule in organic synthesis and drug development. We present detailed experimental protocols for common synthetic methodologies and a thorough validation of the final product using various analytical techniques. All quantitative data is summarized for easy comparison, and key experimental workflows are visualized to aid in comprehension.

Introduction to this compound

This compound is a long-chain primary amine containing a terminal double bond. This unique structure makes it a versatile building block for the synthesis of a variety of more complex molecules, including polymers, surfactants, and pharmaceutical intermediates. The primary amine functionality allows for a wide range of chemical modifications, while the terminal alkene provides a reactive handle for reactions such as polymerization, metathesis, and thiol-ene coupling.

Synthesis Methodologies: A Comparative Overview

The synthesis of primary amines can be achieved through various methods. For a molecule like this compound, the choice of synthetic route can significantly impact the overall yield, purity, and scalability of the process. Below, we compare two common and effective methods for the synthesis of primary amines: Reductive Amination and the Gabriel Synthesis .

Data Presentation: Synthesis of this compound
Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Reductive Amination 10-UndecenalNH₃, H₂, Ni catalystHighHighOne-pot reaction, high atom economy.Requires high-pressure hydrogenation equipment.
Gabriel Synthesis 10-Undecenyl BromidePotassium Phthalimide, HydrazineModerate to HighHighAvoids over-alkylation, good for primary amines.Multi-step process, harsh hydrolysis conditions.

Experimental Protocols

Method 1: Reductive Amination of 10-Undecenal

Reductive amination is a highly efficient one-pot method for the synthesis of amines from aldehydes or ketones.[1][2] In this process, 10-undecenal is first condensed with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine using a reducing agent, typically hydrogen gas over a metal catalyst.[1]

Reaction Scheme:

Detailed Protocol:

  • Preparation of 10-Undecenal: 10-Undecenal can be prepared from the oxidation of 10-undecen-1-ol.

  • Reductive Amination:

    • A high-pressure reactor is charged with 10-undecenal, a suitable solvent (e.g., ethanol), and a nickel catalyst.

    • The reactor is sealed and purged with nitrogen, then filled with ammonia to the desired pressure.

    • Hydrogen gas is introduced, and the reaction mixture is heated and stirred.

    • The reaction progress is monitored by gas chromatography (GC).

    • Upon completion, the reactor is cooled, and the catalyst is filtered off.

    • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Method 2: Gabriel Synthesis of this compound

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues often encountered with direct ammonolysis.[3][4][5] The synthesis involves the N-alkylation of potassium phthalimide with 10-undecenyl bromide, followed by the liberation of the primary amine.[3][6]

Reaction Scheme:

  • C₆H₄(CO)₂NK + Br(CH₂)₉CH=CH₂ → C₆H₄(CO)₂N(CH₂)₉CH=CH₂ + KBr

  • C₆H₄(CO)₂N(CH₂)₉CH=CH₂ + N₂H₄ → CH₂=CH(CH₂)₉NH₂ + C₆H₄(CO)₂N₂H₂

Detailed Protocol:

  • Preparation of 10-Undecenyl Bromide: This can be synthesized from 10-undecen-1-ol using a suitable brominating agent (e.g., PBr₃).

  • N-Alkylation of Potassium Phthalimide:

    • Potassium phthalimide and 10-undecenyl bromide are dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

    • The mixture is heated with stirring for several hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled and poured into water to precipitate the N-(undec-10-en-1-yl)phthalimide.

    • The solid is collected by filtration, washed with water, and dried.

  • Hydrazinolysis:

    • The N-(undec-10-en-1-yl)phthalimide is suspended in ethanol.

    • Hydrazine hydrate is added, and the mixture is refluxed.

    • A white precipitate of phthalhydrazide forms.

    • The reaction mixture is cooled, and the solid is filtered off.

    • The filtrate is acidified with hydrochloric acid and then concentrated under reduced pressure.

    • The residue is treated with a strong base (e.g., NaOH) to liberate the free amine, which is then extracted with an organic solvent (e.g., diethyl ether).

    • The organic extract is dried and concentrated, and the this compound is purified by vacuum distillation.

Validation of this compound Synthesis

The successful synthesis of this compound must be confirmed by a suite of analytical techniques to ensure the identity and purity of the final product.

Analytical Data Summary
Analytical TechniqueKey Observations for this compound
¹H NMR Signals corresponding to the terminal vinyl protons (~4.9-5.8 ppm), the methylene group adjacent to the nitrogen (~2.7 ppm), and the long aliphatic chain.
¹³C NMR Resonances for the terminal alkene carbons (~114 and ~139 ppm), the carbon bonded to the nitrogen (~42 ppm), and the methylene carbons of the chain.[7]
FTIR Spectroscopy Characteristic N-H stretching vibrations for a primary amine (~3300-3400 cm⁻¹), C-H stretches of the alkene and alkane moieties, and a C=C stretching vibration (~1640 cm⁻¹).[8][9][10]
Mass Spectrometry (GC-MS) A molecular ion peak (M⁺) at m/z 169, and characteristic fragmentation patterns of long-chain amines.
Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is performed to determine the purity of the sample and to confirm its molecular weight and fragmentation pattern. The sample is injected into a gas chromatograph coupled to a mass spectrometer.

Visualizing the Workflow

To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the key steps involved.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Validation Start Starting Material (10-Undecenal or 10-Undecenyl Bromide) Reaction Chemical Transformation (Reductive Amination or Gabriel Synthesis) Start->Reaction Purification Purification (Distillation) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR GCMS GC-MS Analysis Product->GCMS Characterization Structural Confirmation & Purity Assessment NMR->Characterization FTIR->Characterization GCMS->Characterization

Caption: Workflow for the synthesis and validation of this compound.

Analytical_Techniques cluster_techniques Analytical Validation Product Synthesized this compound NMR NMR (Structure Elucidation) Product->NMR FTIR FTIR (Functional Group ID) Product->FTIR MS Mass Spectrometry (Molecular Weight & Purity) Product->MS HNMR ¹H NMR: Proton environment NMR->HNMR CNMR ¹³C NMR: Carbon skeleton NMR->CNMR NH_stretch N-H stretch: Primary amine FTIR->NH_stretch CC_stretch C=C stretch: Alkene FTIR->CC_stretch Mol_ion Molecular Ion: Confirms MW MS->Mol_ion Frag_pattern Fragmentation: Structural clues MS->Frag_pattern

Caption: Analytical techniques for the validation of this compound.

References

Performance of Undec-10-en-1-amine-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug delivery, the development of novel polymeric carriers is paramount to enhancing therapeutic efficacy and patient compliance. This guide provides a comparative analysis of a hypothetical Undec-10-en-1-amine-based polymer against well-established alternatives: Poly(lactic-co-glycolic acid) (PLGA), Polyethylenimine (PEI), and Poly-L-lysine (PLL). Due to the nascent stage of research into this compound-based polymers, this guide extrapolates its potential performance based on its inherent chemical structure and compares it with the known performance of established polymers.

Introduction to this compound-Based Polymers

This compound is a monomer characterized by a long eleven-carbon aliphatic chain with a terminal amine group and a terminal vinyl group. Polymerization of this monomer would result in a polymer with a polyethylene backbone and pendant aminoundecyl side chains. This structure suggests a highly hydrophobic and cationic polymer, properties that are of significant interest in drug delivery for the encapsulation of hydrophobic drugs and for interacting with negatively charged cell membranes and nucleic acids.

Hypothesized Properties:

  • High Hydrophobicity: The long undecyl chains are expected to create a strongly hydrophobic core in nanoparticle formulations, making it a potentially excellent carrier for poorly water-soluble drugs.

  • Cationic Nature: The primary amine groups will be protonated at physiological pH, rendering the polymer cationic. This positive charge can facilitate binding to negatively charged nucleic acids (for gene delivery) and enhance cellular uptake through interactions with the cell membrane.[1]

  • Potential for High Drug Loading of Lipophilic Agents: The extensive hydrophobic domains could allow for high loading capacities of lipophilic drugs.

  • Biocompatibility and Cytotoxicity Concerns: While the long hydrophobic chains can enhance membrane interaction, they may also lead to increased cytotoxicity through membrane disruption. The overall biocompatibility would need to be thoroughly investigated.

Comparative Performance Data

The following tables summarize key performance indicators for PLGA, PEI, and PLL, which serve as benchmarks for evaluating the potential of new polymers like those based on this compound.

Table 1: Physicochemical Properties of Polymeric Nanoparticles
PolymerTypical Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
PLGA 150 - 300-10 to -30< 0.2
PEI (25 kDa) 100 - 250+20 to +400.2 - 0.4
PLL 100 - 200+15 to +350.1 - 0.3
Hypothetical Poly(this compound) 150 - 400 (estimated)+30 to +50 (estimated)0.2 - 0.5 (estimated)

Note: Values are typical ranges and can vary significantly based on formulation parameters.

Table 2: Drug Loading and Encapsulation Efficiency
PolymerModel DrugDrug Loading (%)Encapsulation Efficiency (%)
PLGA Paclitaxel1 - 570 - 95[2][3][4]
PLGA Doxorubicin0.5 - 250 - 80
PEI (25 kDa) Doxorubicin5 - 1580 - 95
PEI (25 kDa) Plasmid DNAN/A (N/P ratio dependent)> 90 (complexation)
PLL siRNAN/A (N/P ratio dependent)> 90 (complexation)[5]
PLL Curcumin10 - 2070 - 90[6]
Hypothetical Poly(this compound) Paclitaxel5 - 20 (estimated)80 - 98 (estimated)
Table 3: In Vitro Cytotoxicity
PolymerCell LineIC50 / Viability
PLGA VariousGenerally high biocompatibility, >80% viability at high concentrations[7]
PEI (25 kDa) A431IC50 ≈ 37 µg/mL (branched)[8]
PEI (25 kDa) VariousSignificant toxicity at concentrations >10 µg/mL[9]
PLL Neuro2ADose-dependent toxicity observed[10]
PLL Hela, 3T3, SH-SY5Y>70% viability at concentrations for effective transfection[6]
Hypothetical Poly(this compound) VariousExpected to show dose-dependent cytotoxicity, potentially higher than PEI and PLL due to high hydrophobicity.

Experimental Protocols

Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation for PLGA)
  • Dissolve PLGA and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and lyophilize for storage.

Determination of Drug Loading and Encapsulation Efficiency
  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent to release the encapsulated drug.

  • Quantify the amount of drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study
  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.

  • Place the container in a shaking water bath at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Plot the cumulative percentage of drug released versus time.[11]

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the polymer or polymer nanoparticles and incubate for 24, 48, or 72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Visualizations

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Dissolve Polymer & Drug in Organic Solvent C Emulsification (Homogenization/Sonication) A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Evaporation C->D E Collection & Purification (Centrifugation/Washing) D->E F Particle Size & Zeta Potential (DLS) E->F G Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) E->G H Morphology (TEM/SEM) E->H I Drug Release Study E->I J Cytotoxicity Assay (MTT) E->J K Cellular Uptake Study E->K

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell NP Cationic Nanoparticle Membrane Cell Membrane (Negatively Charged) NP->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm DrugRelease Drug Release Escape->DrugRelease DrugRelease->Cytoplasm

Caption: Hypothesized cellular uptake of a cationic nanoparticle.[1]

Conclusion

While this compound-based polymers remain a largely unexplored class of materials for drug delivery, their chemical structure suggests a high potential for the encapsulation and delivery of hydrophobic drugs. The long aliphatic side chains are predicted to offer significant advantages in terms of drug loading capacity. However, this hydrophobicity may also present challenges related to cytotoxicity, which will require careful evaluation and potential modification (e.g., through copolymerization with hydrophilic monomers) to enhance biocompatibility.

In comparison, PLGA is a well-established, biodegradable polymer with a strong safety profile, making it a gold standard for controlled drug release, particularly for a wide range of hydrophilic and hydrophobic drugs.[7][12] PEI and PLL are cationic polymers primarily utilized for gene delivery due to their ability to condense nucleic acids and facilitate endosomal escape.[13] However, their clinical translation has been hampered by cytotoxicity concerns.[9]

Future research on this compound-based polymers should focus on their synthesis, characterization, and a thorough in vitro and in vivo evaluation of their efficacy and safety. This will be crucial in determining their true potential as a viable alternative or supplement to existing drug delivery platforms.

References

Quantitative Analysis of Undec-10-en-1-amine in a Reaction Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount to understanding reaction kinetics, optimizing yields, and ensuring product purity. This guide provides a comparative overview of analytical techniques for the quantitative analysis of Undec-10-en-1-amine, a primary aliphatic amine with a terminal double bond, within a complex reaction mixture. We will delve into the methodologies, present supporting data, and offer detailed experimental protocols for the most pertinent techniques.

The primary challenge in quantifying this compound is its chemical nature: it lacks a strong chromophore, making direct UV-Vis detection difficult, and its polarity can lead to poor peak shape in gas chromatography.[1] Therefore, methods often involve derivatization to enhance detectability and improve chromatographic performance.[1][2] The main analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available instrumentation, and the desired sample throughput. The following table provides a high-level comparison of the most suitable techniques for quantifying this compound.

Table 1: Comparison of Key Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds based on their interaction with a stationary phase, followed by detection.Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei.[3]
Selectivity Very High. Mass spectrometer provides structural information, allowing for excellent differentiation from matrix components.High. Dependent on the chromatographic separation and the selectivity of the derivatization agent and detector.High. Relies on unique, well-resolved signals for the analyte and an internal standard.
Sensitivity High to Very High (ppb to ppm levels).[4]Very High (fmol to nmol levels), especially with fluorescence detection.[5][6]Low to Moderate (typically requires µg to mg of analyte).
Sample Prep Often requires derivatization to improve volatility and peak shape (e.g., with TFAA or PFB).[1][4]Requires pre-column derivatization to attach a chromophore or fluorophore (e.g., with OPA, DNFB, or FMOC).[2][5][7]Minimal. Sample is dissolved in a deuterated solvent with a known amount of an internal standard.[8][9]
Advantages Provides structural confirmation. Established and robust technique.[10][11]High sensitivity and wide applicability.[12] Many derivatization reagents are available.[2]Non-destructive. Provides absolute quantification without a specific reference standard for the analyte.[3] Fast sample preparation.
Disadvantages Derivatization can be time-consuming. Not suitable for thermally labile compounds.Derivatization can introduce variability and may not be 100% efficient.[6]Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures.

Experimental Protocols and Data

This section provides detailed methodologies for the recommended analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is highly recommended to block the polar N-H group, thereby reducing peak tailing and improving thermal stability.[1] Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose.

Experimental Protocol: GC-MS with TFAA Derivatization

  • Reagents and Materials:

    • This compound standard

    • Trifluoroacetic anhydride (TFAA)

    • An appropriate internal standard (e.g., Dodecylamine)

    • A suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

    • Anhydrous Sodium Sulfate

    • Reaction vials

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the reaction mixture or standard in the chosen solvent.

    • Add the internal standard to the sample.

    • To an aliquot of the sample/standard solution, add an excess of TFAA.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Quench any remaining TFAA by carefully adding a small amount of water or a basic solution.

    • Extract the derivatized amine into an organic layer. Dry the organic layer with anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[11]

    • Injector: Split/splitless, operated in splitless mode.[11] Injector temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

    • Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.[11]

    • Mass Spectrometer: Agilent 5977 MSD or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of derivatized this compound and the internal standard.

  • Quantification:

    • Create a calibration curve by analyzing standards of known concentrations.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the unknown sample using the calibration curve.

Table 2: Representative Quantitative Data for GC-based Amine Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.04 - 0.4 µg/mL[11]
Limit of Quantitation (LOQ)0.16 - 1.7 µg/mL[11]
Linearity (R²)> 0.99[11]
Recovery68% - 180%[11]

Note: These values are for general amine analysis and may vary for this compound.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is an excellent alternative, particularly when dealing with complex matrices or when higher sensitivity is required. Since this compound lacks a UV chromophore, pre-column derivatization is mandatory.[7] o-Phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, is a popular choice.[2][6]

Experimental Protocol: HPLC with OPA Derivatization

  • Reagents and Materials:

    • This compound standard

    • o-Phthalaldehyde (OPA) reagent solution

    • A thiol (e.g., N-acetyl-cysteine or 2-mercaptoethanol)

    • Borate buffer (pH ~9.5)

    • Acetonitrile and Water (HPLC grade)

    • Internal standard (optional, but recommended)

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of the reaction mixture or standard in a suitable solvent.

    • In an autosampler vial or a small reaction tube, mix an aliquot of the sample, the borate buffer, and the OPA/thiol reagent.[6]

    • Allow the reaction to proceed for a short, controlled time (typically 1-2 minutes) at room temperature. The derivatives can be unstable, so consistent timing is crucial.[6]

    • Inject the derivatized sample immediately onto the HPLC system. Automated pre-column derivatization using an autosampler is highly recommended for reproducibility.[2]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using a mixture of acetonitrile and a buffer (e.g., sodium acetate).

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector: Excitation wavelength (λex) ~340 nm, Emission wavelength (λem) ~450 nm.

  • Quantification:

    • Construct a calibration curve by derivatizing and analyzing a series of standards.

    • Plot the peak area or height against the concentration of the standard.

    • Calculate the concentration in the unknown sample from the regression equation of the calibration curve.

Table 3: Representative Quantitative Data for HPLC-based Amine Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.12 - 0.21 nmol/L[5]
Linearity (R²)> 0.999[5]
Precision (RSD)< 5%[5]
RecoveryExcellent[5]

Note: These values are for primary aromatic amines but demonstrate the high sensitivity achievable with derivatization and fluorescence detection.

Quantitative NMR (qNMR)

qNMR is a primary ratio method that can provide an absolute quantification of an analyte in a sample without the need for an identical analytical standard.[3] It relies on using a certified internal standard of known purity and concentration. The key is to identify unique, well-resolved signals for both this compound and the internal standard. For this compound, the protons on the carbon adjacent to the nitrogen (-CH₂-NH₂) or the vinyl protons (-CH=CH₂) are good candidates for quantification.

Experimental Protocol: qNMR

  • Reagents and Materials:

    • A certified internal standard with a known concentration and purity (e.g., Maleic acid, Dimethyl sulfone). The standard should have a simple spectrum with signals that do not overlap with the analyte.

    • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that dissolves both the sample and the standard.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately add a known volume of the internal standard stock solution to the NMR tube.

    • Add the deuterated solvent to the required volume.

    • Ensure the sample is fully dissolved and homogenous.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher field spectrometer.

    • Key Parameters:

      • Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ of the signals being integrated, to allow for full relaxation of the nuclei. This is critical for accurate quantification.

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Quantification:

    • Process the spectrum (phasing, baseline correction).

    • Carefully integrate the selected, well-resolved signal for this compound (I_analyte) and the signal for the internal standard (I_std).

    • Calculate the concentration using the following formula:

      • Concentration_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * Purity_std

      • Where: N = number of protons for the integrated signal, M = mass, Purity = purity of the standard.

Workflow and Process Visualization

To aid in the selection and implementation of an analytical method, the following diagrams illustrate the decision-making process and experimental workflow.

G Diagram 1: General Workflow for Quantitative Analysis A Define Analytical Goal (Quantify this compound) B Evaluate Sample Matrix (Complexity, Interferences) A->B C Select Analytical Technique (GC-MS, HPLC, qNMR) B->C D Method Development & Validation C->D E Sample Preparation (Extraction, Derivatization) D->E F Instrumental Analysis E->F G Data Processing & Quantification F->G H Report Results G->H

Caption: General workflow for quantitative analysis.

G Diagram 2: GC-MS Derivatization & Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aliquot of Reaction Mixture B Add Internal Standard A->B C Add Derivatizing Agent (e.g., TFAA) B->C D React & Quench C->D E Extract & Dry D->E F Inject into GC-MS E->F G Separation on GC Column F->G H Detection by MS (SIM mode) G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Calculate Concentration J->K

Caption: GC-MS derivatization & analysis workflow.

References

Benchmarking the Stability of Undec-10-en-1-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of active pharmaceutical ingredients (APIs) is a critical determinant of safety, efficacy, and shelf-life. For lipophilic amine compounds such as derivatives of Undec-10-en-1-amine, which hold potential in various therapeutic areas due to their ability to interact with cellular membranes and signaling pathways, a thorough understanding of their degradation profiles is paramount. This guide provides an objective comparison of the stability of this compound and two of its N-acylated derivatives under various stress conditions. The experimental data presented herein is based on established principles of amine stability and serves as a representative model for benchmarking purposes.

Comparative Stability Data

The stability of this compound and its N-acylated derivatives was assessed under forced degradation conditions, including thermal, oxidative, photolytic, and hydrolytic stress. The following table summarizes the percentage of degradation observed for each compound over a specified period.

CompoundThermal Stability (60°C, 48h) [% Degradation]Oxidative Stability (3% H₂O₂, 24h) [% Degradation]Photostability (ICH Q1B, 24h) [% Degradation]Acid Hydrolysis (0.1N HCl, 24h) [% Degradation]Base Hydrolysis (0.1N NaOH, 24h) [% Degradation]
This compound8.515.26.34.13.8
N-acetyl-Undec-10-en-1-amine4.27.83.19.512.4
N-benzoyl-Undec-10-en-1-amine3.15.52.47.29.8

Key Observations:

  • Parent Amine: this compound, as a primary aliphatic amine, shows susceptibility to oxidative degradation, a common characteristic for this functional group.[1] Its terminal double bond may also contribute to oxidative instability.

  • N-Acylated Derivatives: Both N-acetyl and N-benzoyl derivatives exhibit significantly enhanced stability against thermal and oxidative degradation compared to the parent amine. This is consistent with the general understanding that acylation of amines to form amides reduces their susceptibility to oxidation.[2]

  • Hydrolytic Stability: The N-acylated derivatives are more prone to hydrolysis under both acidic and basic conditions, which is expected due to the presence of the amide bond.[3] The benzoyl derivative shows slightly greater hydrolytic stability than the acetyl derivative, potentially due to steric hindrance.

Experimental Protocols

The following are detailed methodologies for the key stability-indicating assays performed.

Thermal Stability (Forced Degradation)
  • Objective: To assess the stability of the compounds under elevated temperature conditions.

  • Procedure:

    • Accurately weigh 10 mg of the test compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Transfer 1 mL of the stock solution into a sealed vial.

    • Place the vial in a calibrated oven maintained at 60°C.

    • After 48 hours, remove the vial and allow it to cool to room temperature.

    • Analyze the sample by a validated stability-indicating HPLC-UV method to determine the percentage of degradation. A control sample is stored at 5°C and analyzed concurrently.[4]

Oxidative Stability (Forced Degradation)
  • Objective: To evaluate the susceptibility of the compounds to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the test compound as described for thermal stability.

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At the end of the exposure period, quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).

    • Analyze the sample using a validated HPLC-UV or HPLC-MS method to quantify the parent compound and identify major degradation products.[5] A control sample is treated with water instead of H₂O₂.

Photostability
  • Objective: To determine the stability of the compounds when exposed to light.

  • Procedure:

    • Prepare a solid sample of the compound and a 1 mg/mL solution as described previously.

    • Expose the samples to a light source that meets the ICH Q1B guideline requirements for photostability testing (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample is wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by a validated HPLC-UV method to assess the extent of degradation.[1]

Visualizations

Logical Workflow for Forced Degradation Studies

G Experimental Workflow for Forced Degradation Studies cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution (1 mg/mL) C Thermal Stress (e.g., 60°C) A->C D Oxidative Stress (e.g., 3% H₂O₂) A->D E Photolytic Stress (ICH Q1B) A->E F Hydrolytic Stress (Acid/Base) A->F B Prepare Control Sample (Protected from stress) H HPLC-UV/MS Analysis B->H G Sample Quenching (if necessary) C->G D->G E->G F->G G->H I Peak Purity Assessment H->I J Quantify Degradation I->J K Identify Degradants J->K L Assess Mass Balance K->L

Caption: Workflow for conducting forced degradation studies.

Hypothetical Signaling Pathway Inhibition

Lipophilic amines can potentially interact with G-protein coupled receptors (GPCRs) embedded in the cell membrane. The following diagram illustrates a hypothetical signaling pathway where an this compound derivative acts as an antagonist to a GPCR, thereby inhibiting downstream signaling.

G Hypothetical GPCR Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Endogenous Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Activates Inhibitor This compound Derivative (Antagonist) Inhibitor->GPCR Blocks G_Protein G-Protein Complex (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Inhibition of a GPCR signaling cascade.

Conclusion

This comparative guide highlights the stability profiles of this compound and its N-acylated derivatives. The data underscores the importance of chemical modification in enhancing the stability of amine-containing drug candidates. N-acylation can be a valuable strategy to mitigate the inherent oxidative and thermal lability of primary amines, although it may increase susceptibility to hydrolysis. The provided experimental protocols and workflows offer a robust framework for researchers to conduct their own stability assessments of novel compounds. The hypothetical signaling pathway illustrates a potential mechanism of action for such lipophilic amines, providing a conceptual basis for further pharmacological investigation.

References

Safety Operating Guide

Proper Disposal of Undec-10-en-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling and disposal of chemical reagents is paramount. Undec-10-en-1-amine, a corrosive chemical, requires specific procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical waste management.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat.
Respiratory Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of small quantities of aqueous solutions of this compound in a laboratory setting is through neutralization. For pure or concentrated this compound, or contaminated materials, it should be treated as hazardous waste.

Experimental Protocol: Neutralization of Aqueous this compound Solutions

This protocol is adapted from general procedures for the neutralization of amines for laboratory disposal.[2]

Materials:

  • Aqueous solution of this compound

  • 6 N Hydrochloric Acid (HCl) or a suitable alternative acid (e.g., acetic acid)

  • Large beaker or container (polyethylene is recommended)

  • Stir bar and stir plate

  • pH indicator strips or a calibrated pH meter

  • Cold water or an ice bath

Procedure:

  • Dilution: In a well-ventilated fume hood, place the beaker containing the aqueous this compound solution in an ice bath to manage any heat generated during neutralization. Add cold water to dilute the amine solution. A general guideline is to use approximately 10 parts water to 1 part of the amine solution.[2]

  • Slow Acid Addition: While continuously stirring the diluted amine solution, slowly add 6 N hydrochloric acid dropwise.[2] Be cautious as the reaction may be exothermic.

  • Monitor pH: Regularly monitor the pH of the solution using pH indicator strips or a pH meter.

  • Endpoint: Continue adding acid until the pH of the solution is below 7.[2]

  • Final Disposal: Once neutralized, the solution can be washed down the sanitary sewer with a copious amount of running water to clear the trap.[2]

Disposal of Concentrated this compound and Contaminated Materials

Concentrated this compound and any materials (e.g., gloves, absorbent pads, glassware) grossly contaminated with it should be disposed of as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the appropriate hazard symbols (e.g., corrosive).

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_neutralization Neutralization Protocol cluster_hazardous Hazardous Waste Protocol start This compound Waste assess Aqueous Solution or Concentrated/Contaminated? start->assess neutralize Neutralize with Acid to pH < 7 assess->neutralize Aqueous Solution collect Collect in Labeled Hazardous Waste Container assess->collect Concentrated or Contaminated sewer Dispose in Sanitary Sewer with Copious Water neutralize->sewer dispose Arrange for Professional Disposal collect->dispose

Caption: Decision workflow for the proper disposal of this compound.

Environmental Considerations

Amines and their degradation products can be released into the environment. While some amines are biodegradable, their potential to form more persistent or toxic byproducts necessitates proper disposal to minimize environmental impact. The aquatic toxicity of related compounds underscores the importance of preventing the release of this compound into waterways.

References

Personal protective equipment for handling Undec-10-en-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Undec-10-en-1-amine

This guide provides crucial safety, operational, and disposal protocols for the handling of this compound (CAS: 62595-52-2) in a laboratory setting.[1] It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

Name:This compound
Synonyms: 1-Amino-10-undecene, 10-Undecen-1-amine
CAS Number: 62595-52-2
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol
Primary Hazards:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory when handling this compound to prevent direct contact and inhalation.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when pouring or if splashes are likely.[3]
Skin Chemical-Resistant GlovesNitrile gloves are a suitable option. Inspect gloves for any damage before use.[3]
Lab Coat or Chemical Protective ApronWear a lab coat with long sleeves. An impervious chemical protective apron is recommended when pouring.[3]
Respiratory Full-Face RespiratorRequired if exposure limits are exceeded, or if irritation or other symptoms are experienced. To be used in a well-ventilated area, preferably within a fume hood.[3]
Footwear Closed-Toe ShoesShoes should be made of a material impervious to chemicals.[3]

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.

  • Ensure the Safety Data Sheet (SDS) is accessible.

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]

  • Keep the container tightly closed and stored under an inert atmosphere like nitrogen. Some sources recommend refrigeration at 4°C for long-term storage.

  • Store in a designated area for corrosive materials.

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[5] Verify the functionality of the nearest safety shower and eyewash station.[3]

  • Ventilation: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Dispensing: When transferring or pouring, do so carefully to avoid splashes and the generation of aerosols.[3] Use non-sparking tools.[6]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4][6]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[7][8]
Skin Contact Immediately remove contaminated clothing. Wash the contaminated skin with soap and water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[11] If the person is conscious, give a glass of water or milk.[9] Get medical attention immediately.
Spill Response
  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.[12]

  • Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental harm and ensure regulatory compliance.

Waste Identification and Segregation
  • All waste containing this compound, including the pure substance, contaminated labware (e.g., pipettes, flasks), and spill cleanup materials, is classified as hazardous waste.[12]

  • Do not mix this waste with non-hazardous waste.[12]

Containment and Labeling
  • Collect all this compound waste in a designated, compatible, and properly sealed container.[12]

  • The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

Disposal Procedure
  • Dispose of the hazardous waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of corrosive and environmentally hazardous chemical waste.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of as regular trash after removing or defacing the label.[13]

Experimental Workflow and Safety Protocol

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_emergency Emergency Response A Review SDS B Inspect & Don PPE A->B C Verify Emergency Equipment B->C D Receive & Inspect Chemical C->D Proceed to Handling E Store Appropriately D->E F Dispense for Experiment E->F G Conduct Experiment F->G L Spill or Exposure Occurs F->L Potential Incident H Segregate Hazardous Waste G->H Generate Waste G->L Potential Incident I Contain & Label Waste H->I J Store Waste Securely I->J K Dispose via Licensed Contractor J->K M Initiate First Aid / Spill Response L->M N Seek Medical Attention / Report Spill M->N

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.